Product packaging for Nodinitib-1(Cat. No.:CAS No. 799264-47-4)

Nodinitib-1

カタログ番号: B1677340
CAS番号: 799264-47-4
分子量: 287.34 g/mol
InChIキー: SRFABRWQVPCPRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-methylphenyl)sulfonyl-2-benzimidazolamine is a sulfonamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O2S B1677340 Nodinitib-1 CAS No. 799264-47-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-methylphenyl)sulfonylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFABRWQVPCPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360187
Record name ML130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

799264-47-4
Record name ML130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Nodinitib-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By targeting NOD1, this compound effectively modulates downstream inflammatory signaling pathways, positioning it as a valuable tool for research in immunology and as a potential therapeutic agent for a range of inflammatory and autoimmune disorders. This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data on its activity, and detailed experimental protocols for key assays.

Introduction to NOD1 Signaling

NOD1 is an intracellular sensor that recognizes specific peptidoglycan fragments from bacteria, primarily meso-diaminopimelic acid (iE-DAP), which is commonly found in the cell walls of Gram-negative bacteria.[1][2] Upon recognition of its ligand, NOD1 undergoes a conformational change and oligomerization, leading to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).[3] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both proteins. The recruitment of RIPK2 initiates a signaling cascade that culminates in the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial for orchestrating an inflammatory response.[4]

This compound: Mechanism of Inhibition

This compound functions as a direct inhibitor of NOD1.[4][5][6] Mechanistic studies suggest that this compound induces conformational changes in NOD1, thereby preventing its activation and subsequent downstream signaling.[2] By inhibiting NOD1, this compound effectively blocks the activation of the NF-κB and MAPK signaling pathways that are dependent on NOD1 stimulation.[4] This leads to a significant reduction in the production of inflammatory mediators.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell LineAssay TypeReference
IC50 for NOD1 Inhibition 0.56 ± 0.04 μMHEK293TNF-κB Luciferase Reporter Assay[4][7]
Selectivity over NOD2 >36-foldHEK293TNF-κB Luciferase Reporter Assay[5][6][7]
Inhibition of γ-tri-DAP-induced IL-8 Production Selective InhibitionMCF-7IL-8 Secretion Assay[2]

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the disruption of the NOD1 signaling cascade. The following diagram illustrates the canonical NOD1 signaling pathway and the point of intervention by this compound.

Nodinitib1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE-DAP iE-DAP NOD1_inactive Inactive NOD1 iE-DAP->NOD1_inactive NOD1_active Active NOD1 (Oligomerized) NOD1_inactive->NOD1_active Activation RIPK2 RIPK2 NOD1_active->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK_pathway MAPK Pathway (p38) TAK1_complex->MAPK_pathway Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB_inactive NF-κB IκBα->NFκB_inactive NFκB_active Active NF-κB NFκB_inactive->NFκB_active Release Transcription Gene Transcription NFκB_active->Transcription Nodinitib1 This compound Nodinitib1->NOD1_inactive Inhibition Cytokines Pro-inflammatory Cytokines (IL-8) Transcription->Cytokines

Caption: The NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to a stimulus.

Objective: To determine the IC50 of this compound for the inhibition of NOD1-dependent NF-κB activation.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with a NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment and Stimulation:

    • After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

    • Cells are pre-incubated with the compound for 1 hour.

    • Subsequently, cells are stimulated with a NOD1 agonist, such as γ-tri-DAP, to induce NF-κB activation. A control group without agonist stimulation is also included.

  • Luciferase Activity Measurement:

    • After 6-8 hours of stimulation, cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control.

    • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

NFkB_Assay_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB-luc and Renilla-luc plasmids seed_cells->transfect incubate_24h Incubate for 24 hours transfect->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound pre_incubate Pre-incubate for 1 hour add_compound->pre_incubate stimulate Stimulate with γ-tri-DAP pre_incubate->stimulate incubate_stim Incubate for 6-8 hours stimulate->incubate_stim lyse_cells Lyse cells incubate_stim->lyse_cells measure_luc Measure dual-luciferase activity lyse_cells->measure_luc analyze Analyze data and calculate IC50 measure_luc->analyze end End analyze->end

Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.

IL-8 Secretion Assay (ELISA)

This assay measures the amount of a specific cytokine, IL-8, secreted by cells into the culture medium.

Objective: To confirm the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine downstream of NOD1 activation.

Methodology:

  • Cell Culture and Treatment:

    • MCF-7 cells, which endogenously express NOD1, are seeded in 24-well plates and cultured to confluence.

    • The cells are then treated with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation:

    • Following pre-incubation, cells are stimulated with the NOD1 ligand γ-tri-DAP. As a control for selectivity, other stimuli such as MDP (a NOD2 ligand) or TNF-α can be used in parallel experiments.

  • Supernatant Collection:

    • After 24 hours of stimulation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentration of IL-8 in the supernatants is quantified using a commercially available IL-8 ELISA kit, following the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with an IL-8 capture antibody.

      • Adding the collected supernatants and standards to the wells.

      • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Measuring the absorbance at a specific wavelength using a plate reader.

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the known IL-8 standards.

    • The concentration of IL-8 in the samples is interpolated from the standard curve.

    • The percentage of inhibition of IL-8 secretion is calculated for each concentration of this compound.

ELISA_Workflow start Start seed_cells Seed MCF-7 cells in 24-well plate start->seed_cells treat_compound Treat with this compound seed_cells->treat_compound stimulate Stimulate with γ-tri-DAP treat_compound->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect and clarify supernatant incubate->collect_supernatant elisa Perform IL-8 ELISA collect_supernatant->elisa analyze Analyze data against standard curve elisa->analyze end End analyze->end

Caption: Workflow for the IL-8 Secretion Assay (ELISA).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its mechanism of action involves the direct inhibition of NOD1, leading to the suppression of downstream NF-κB and MAPK signaling pathways and a subsequent reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and inflammation. The specificity of this compound for NOD1 makes it an invaluable tool for dissecting the role of this pattern recognition receptor in various physiological and pathological processes.

References

The Discovery of Nodinitib-1: A Selective NOD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and characterization of Nodinitib-1 (also known as ML130 and CID-1088438), a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor crucial to the innate immune system, recognizing components of bacterial peptidoglycan and triggering pro-inflammatory signaling pathways. Dysregulation of NOD1 signaling has been implicated in various inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the high-throughput screening (HTS) campaign that led to the identification of the 2-aminobenzimidazole scaffold, the subsequent structure-activity relationship (SAR) studies that optimized this series, and the detailed experimental protocols for the key assays used in its characterization. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams to provide a thorough resource for researchers in the field.

Introduction to NOD1 and Its Role in Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a class of intracellular sensors that play a critical role in detecting pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1] NOD1 is a member of the NLR family that is widely expressed in various cell types, including epithelial and immune cells.[1] It recognizes a specific component of peptidoglycan from most Gram-negative and certain Gram-positive bacteria, namely γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2]

Upon binding to its ligand, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) domains of both proteins. The NOD1-RIPK2 complex then serves as a scaffold to activate downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines (such as IL-8), and antimicrobial peptides, which are essential for clearing bacterial infections.[4] Genetic polymorphisms in the NOD1 gene have been associated with a predisposition to several inflammatory conditions, including asthma, inflammatory bowel disease, and Crohn's disease.[5] Consequently, the development of small molecule inhibitors of NOD1 is a promising therapeutic strategy for these disorders.

The NOD1 Signaling Pathway

The signaling cascade initiated by NOD1 activation is a multi-step process involving several key proteins. The following diagram illustrates the canonical NOD1 signaling pathway leading to NF-κB activation.

NOD1 Signaling Pathway NOD1 Signaling Pathway Leading to NF-κB Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP iE-DAP (PGN component) NOD1_inactive Inactive NOD1 PAMP->NOD1_inactive Binding NOD1_active Active NOD1 (Oligomerized) NOD1_inactive->NOD1_active Conformational Change & Oligomerization RIPK2 RIPK2 NOD1_active->RIPK2 Recruitment TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex (α/β/γ) TAK1_complex->IKK_complex Phosphorylation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB_inactive NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NFκB_active Active NF-κB NFκB_inactive->NFκB_active Release Gene_Expression Pro-inflammatory Gene Transcription (e.g., IL-8) NFκB_active->Gene_Expression Translocation

Caption: The NOD1 signaling pathway upon recognition of iE-DAP.

The Discovery of this compound

This compound was identified through a large-scale high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of NOD1-mediated NF-κB activation.[5] The screening utilized a cell-based reporter gene assay and a library of approximately 300,000 compounds from the NIH Molecular Libraries Small Molecule Repository (MLSMR).[6]

High-Throughput Screening (HTS) Campaign

The primary HTS assay employed HEK293T cells engineered to express a luciferase reporter gene under the control of an NF-κB response element.[7] Endogenous NOD1 in these cells was stimulated with its specific ligand, γ-tri-DAP, to induce NF-κB activation and subsequent luciferase expression.[6] The HTS was performed in a 1536-well plate format, and compounds that inhibited the luciferase signal were identified as initial hits.[6]

A parallel screen was conducted to assess the activity of the compound library against NOD2-mediated NF-κB activation, serving as the initial step in selectivity profiling.[6] This counter-screen was crucial for identifying compounds that were selective for NOD1.

The screening cascade involved several stages to eliminate non-specific inhibitors and cytotoxic compounds, as illustrated in the workflow diagram below.

This compound Discovery Workflow High-Throughput Screening Cascade for this compound Discovery Start ~300,000 Compound Library Primary_Screen Primary HTS: NOD1-dependent NF-κB Luciferase Assay (HEK293T cells + γ-tri-DAP) Start->Primary_Screen Counter_Screen_NOD2 Counter-screen: NOD2-dependent NF-κB Luciferase Assay Primary_Screen->Counter_Screen_NOD2 Hit_Selection_1 Initial Hits Counter_Screen_NOD2->Hit_Selection_1 Counter_Screen_TNFa Counter-screen: TNFα-induced NF-κB Activation Hit_Selection_1->Counter_Screen_TNFa Non-selective for NOD1/2 Hit_Selection_2 Selective Hits Counter_Screen_TNFa->Hit_Selection_2 Dose_Response Dose-Response Confirmation & Cytotoxicity Assays Hit_Selection_2->Dose_Response Specific for NOD pathway Confirmed_Hits Confirmed Selective Hits (IC50 ≤ 10 µM) Dose_Response->Confirmed_Hits SAR Structure-Activity Relationship (SAR) Studies on 2-Aminobenzimidazole Scaffold Confirmed_Hits->SAR Nodinitib1 This compound (ML130) SAR->Nodinitib1

Caption: The workflow for the discovery of this compound.

From the initial screen, 2,481 hits were identified that inhibited NOD1, NOD2, or both.[6] These were then tested for their ability to inhibit NF-κB activation induced by TNFα to eliminate compounds acting on downstream components of the pathway.[6] This reduced the number of hits to 536.[6] Dose-response experiments on these compounds against both NOD1 and NOD2 identified 183 compounds with at least 10-fold selectivity for NOD1 over NOD2.[6] Among these, the 2-aminobenzimidazole scaffold emerged as a promising chemical series for further development.

Structure-Activity Relationship (SAR) of 2-Aminobenzimidazole Derivatives

Medicinal chemistry efforts focused on optimizing the 2-aminobenzimidazole scaffold. A total of 78 analogs were synthesized and evaluated to establish a structure-activity relationship (SAR).[8] Key findings from the SAR studies indicated that the 2-amino and sulfonamide functionalities on the benzimidazole ring are crucial for biological activity.[6] In general, the presence of electron-donating groups on the aromatic ring of the sulfonyl moiety resulted in more potent and selective compounds.[8] this compound (compound 1c in the original publication) was identified as the most potent analog from this series.[6]

Quantitative Data and Biological Activity of this compound

This compound is a potent and selective inhibitor of NOD1 signaling. Its biological activity has been characterized in a variety of cell-based assays.

Table 1: In Vitro Activity of this compound

AssayCell LineLigandIC50SelectivityReference
NOD1-dependent NF-κB ActivationHEK293Tγ-tri-DAP0.56 µM>36-fold vs. NOD2[2][9]
NOD2-dependent NF-κB ActivationHEK293TMDP>20 µM-[10]
TNFα-dependent NF-κB ActivationHEK293TTNFα>20 µM-[10]
NOD1-dependent IL-8 SecretionMCF-7γ-tri-DAP~1 µMSelective vs. NOD2 and TNFα[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₃N₃O₂S[2]
Molecular Weight287.3 g/mol [2]
Common NamesML130, CID-1088438[2]
CAS Number799264-47-4[2]
SolubilitySoluble in DMSO and DMF[2]

Mechanism of Action

Mechanistic studies have revealed that this compound does not act as a simple competitive antagonist. Instead, it is proposed to cause conformational changes in the NOD1 protein in vitro and to alter the subcellular targeting of NOD1 in cells.[5] This suggests that this compound may bind to a site on NOD1 that is distinct from the ligand-binding domain, thereby allosterically modulating its activity. By altering the conformation and localization of NOD1, this compound prevents the recruitment of RIPK2 and the subsequent activation of downstream signaling pathways.[10] Importantly, this compound acts upstream of the divergence of the NF-κB and MAPK signaling pathways.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Primary High-Throughput Screening (HTS) Assay: NOD1-dependent NF-κB Luciferase Reporter Assay

This assay was designed to identify inhibitors of NOD1-mediated NF-κB activation in a high-throughput format.

  • Cell Line: HEK293T cells stably expressing a luciferase reporter gene driven by an NF-κB response element (HEK293T-NFκB-Luc).

  • Assay Principle: Measurement of luminescence produced by the luciferase enzyme as an indicator of NF-κB transcriptional activity.

  • Protocol:

    • Cell Seeding: Seed HEK293T-NFκB-Luc cells into 1536-well assay plates at a density of approximately 1,300 cells per well in 4 µL of assay medium (DMEM with 10% FBS).[6]

    • Compound Addition: Add test compounds (from the MLSMR library) to the assay plates to a final concentration of approximately 4 µM.

    • Stimulation: Add the NOD1 ligand, Ala-γ-Glu-diaminopimelic acid (γ-tri-DAP), to the cell suspension to a final concentration of 0.75 µg/mL.[6]

    • Incubation: Incubate the plates for 14-16 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

    • Luminescence Detection: Add 3 µL per well of a luciferase detection reagent (e.g., Steady-Glo® Luciferase Assay System, Promega).

    • Signal Measurement: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to DMSO-treated controls.

Counter-Screen Assays for Selectivity Profiling

A series of counter-screens were employed to determine the selectivity of the hit compounds.

  • NOD2-dependent NF-κB Luciferase Assay: The protocol is similar to the primary HTS assay, with the following modifications:

    • Cell Line: HEK293T cells overexpressing NOD2 and containing the NF-κB luciferase reporter.

    • Stimulation: Use the NOD2 ligand, muramyl dipeptide (MDP), at an appropriate concentration.

  • TNFα-dependent NF-κB Luciferase Assay:

    • Cell Line: HEK293T-NFκB-Luc cells.

    • Stimulation: Use TNFα at a concentration of 5 ng/mL.[8]

  • Cytotoxicity Assay:

    • Assay Principle: Use a cell viability assay (e.g., AlamarBlue or CellTiter-Glo) to assess the effect of the compounds on cell health.

    • Protocol: Incubate cells with the test compounds at various concentrations for the same duration as the primary assay and measure cell viability according to the manufacturer's instructions.

Secondary Assay: NOD1-dependent IL-8 Secretion Assay

This assay confirms the inhibitory activity of compounds in a more biologically relevant context by measuring the secretion of a key pro-inflammatory chemokine.

  • Cell Line: MCF-7 breast cancer cells stably expressing NOD1.

  • Assay Principle: Quantification of IL-8 secreted into the cell culture supernatant by ELISA.

  • Protocol:

    • Cell Seeding: Seed MCF-7-NOD1 cells into 96-well plates at a density of 50,000 cells per well.[8]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

    • Stimulation: Stimulate the cells with 5 µg/mL γ-tri-DAP for 24 hours.[8] To enhance the signal, 1.5 µg/mL cycloheximide can be added.[8]

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Quantify the concentration of IL-8 in the supernatant using a commercial human IL-8 ELISA kit according to the manufacturer's protocol.

Conclusion

The discovery of this compound represents a significant advancement in the development of chemical probes to study the role of NOD1 in health and disease. Through a systematic HTS campaign and subsequent medicinal chemistry optimization, a potent and selective inhibitor of the 2-aminobenzimidazole class was identified. This technical guide has provided a detailed account of the discovery process, the biological activity and mechanism of action of this compound, and the experimental protocols used for its characterization. This compound serves as a valuable research tool for elucidating the complex biology of NOD1 signaling and provides a promising starting point for the development of novel therapeutics for a range of inflammatory disorders.[5]

References

Nodinitib-1: A Deep Dive into its Core Function as a Selective NOD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1, also known as ML130, is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By specifically targeting NOD1, this compound effectively blocks the downstream inflammatory signaling pathways, primarily the activation of nuclear factor-kappa B (NF-κB). This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, positioning it as a critical tool for research in immunology and inflammation.

Introduction to NOD1 and its Role in Innate Immunity

Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is a cytosolic sensor that recognizes specific components of bacterial peptidoglycan, particularly γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in Gram-negative bacteria. Upon recognition of its ligand, NOD1 undergoes a conformational change, leading to the recruitment of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is pivotal for the initiation of downstream signaling cascades that culminate in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways drives the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are crucial for orchestrating an effective innate immune response.

This compound: A Selective Inhibitor of NOD1 Signaling

This compound is a cell-permeable 2-aminobenzimidazole derivative that has been identified as a potent and selective inhibitor of NOD1.[1] Its primary function is to abrogate the inflammatory response triggered by NOD1 activation.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting NOD1, preventing the downstream signaling events that lead to inflammation. Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby interfering with its ability to recruit and activate RIPK2.[2] This blockade effectively prevents the activation of the IKK (IκB kinase) complex, which is essential for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[3] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3][4] Furthermore, this compound has been shown to inhibit the phosphorylation of the p38 MAPK, another key downstream effector of NOD1 signaling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro studies.

Parameter Value Assay System Reference
NOD1 Inhibition (IC50) 0.56 µM (560 nM)NF-κB luciferase reporter assay in HEK293T cells[3][4]
NOD2 Inhibition >20 µMMDP-stimulated NF-κB reporter assay[5]
Selectivity (NOD2/NOD1) >36-foldComparison of IC50 values[1][4]
TNF-α Pathway Inhibition No significant inhibitionTNF-α-induced NF-κB activation assay[1]
Cytotoxicity No significant cytotoxicity observed at effective concentrationsVarious cell-based assays[2]

Table 1: In Vitro Potency and Selectivity of this compound

Downstream Effect Observation Cell Line Reference
IL-8 Secretion Inhibition of γ-tri-DAP-induced IL-8 productionHEK293 cells stably expressing human NOD1[2][6]
IκBα Degradation Inhibition of γ-tri-DAP-induced IκBα degradationHEK293T cells[3]
p38 MAPK Phosphorylation Inhibition of γ-tri-DAP-induced p38 phosphorylationHEK293T cells[3]

Table 2: Downstream Cellular Effects of this compound

Experimental Protocols

NOD1-Mediated NF-κB Activation Reporter Assay

This protocol describes a common method to assess the inhibitory activity of compounds like this compound on NOD1 signaling.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Expression plasmid for human NOD1 (optional, as HEK293T cells have endogenous NOD1)

  • This compound (or other test compounds)

  • γ-tri-DAP (NOD1 agonist)

  • Cell culture medium and reagents

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • If desired, transfect the cells with the NF-κB luciferase reporter plasmid and a NOD1 expression plasmid.

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate concentration of γ-tri-DAP.

  • Incubate for 6-16 hours to allow for luciferase expression.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

IL-8 Secretion Assay (ELISA)

This protocol measures the effect of this compound on the production of a key inflammatory chemokine downstream of NOD1 activation.

Materials:

  • HEK293 cells stably expressing human NOD1 (or other suitable cell lines like THP-1)

  • This compound

  • γ-tri-DAP

  • Cell culture medium

  • Human IL-8 ELISA kit

Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with γ-tri-DAP.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of NOD1 Inhibition by this compound

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan (iE-DAP) Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 Bacterial Peptidoglycan (iE-DAP)->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates p38_MAPK p38 MAPK TAK1->p38_MAPK Activates IkappaBalpha IκBα IKK_complex->IkappaBalpha Phosphorylates for degradation NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates Nodinitib1 This compound Nodinitib1->NOD1 Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_nucleus->Proinflammatory_Genes Induces

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture compound_treatment Pre-incubation with This compound cell_culture->compound_treatment stimulation Stimulation with NOD1 agonist (γ-tri-DAP) compound_treatment->stimulation incubation Incubation stimulation->incubation luciferase_assay NF-κB Luciferase Reporter Assay incubation->luciferase_assay elisa_assay IL-8 ELISA incubation->elisa_assay western_blot Western Blot (p-p38, IκBα) incubation->western_blot data_analysis Data Analysis (IC50 determination) luciferase_assay->data_analysis elisa_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of NOD1. Its ability to specifically block the NOD1-mediated inflammatory cascade makes it an invaluable research tool for dissecting the roles of NOD1 in various physiological and pathological processes, including infectious diseases, inflammatory disorders, and cancer. The detailed understanding of its mechanism of action and the availability of robust experimental protocols facilitate its use in drug discovery and development efforts targeting the NOD1 signaling pathway.

References

Nodinitib-1: A Technical Guide to a Selective NOD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. By selectively targeting NOD1, this compound serves as a critical tool for investigating the role of NOD1 in various inflammatory and infectious diseases. This technical guide provides a comprehensive overview of this compound, including its chemical structure, synthesis, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a 2-aminobenzimidazole derivative with the chemical formula C₁₄H₁₃N₃O₂S.[1] Its structure is characterized by a benzimidazole core with a tosyl group attached to one of the imidazole nitrogens.

Chemical Name (IUPAC): 1-((4-Methylphenyl)sulfonyl)-1H-benzimidazol-2-amine[2]

Canonical SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N[3]

Molecular Weight: 287.34 g/mol [4]

Appearance: Crystalline solid[5]

Synthesis of this compound

The synthesis of this compound and related 2-aminobenzimidazole compounds has been described in the literature. A general synthetic scheme involves the reaction of 2-aminobenzimidazole with an appropriate arylsulfonyl chloride. The following protocol is a representative synthesis of 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amines.

Experimental Protocol: Synthesis of 1-(Arylsulfonyl)-1H-benzo[d]imidazol-2-amines

Materials:

  • 2-Aminobenzimidazole

  • Arenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine

  • Appropriate solvent (e.g., anhydrous Tetrahydrofuran)

Procedure:

  • Dissolve 2-aminobenzimidazole in an anhydrous solvent.

  • Add triethylamine to the solution to act as a base.

  • Slowly add the arenesulfonyl chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the final 1-(arylsulfonyl)-1H-benzo[d]imidazol-2-amine product.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the NOD1 signaling pathway.[4] NOD1 is an intracellular sensor that recognizes specific components of bacterial peptidoglycans, primarily from Gram-negative bacteria.[6] Upon activation, NOD1 recruits the kinase RIPK2 (also known as RICK), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[7] This results in the production of pro-inflammatory cytokines and chemokines, such as IL-8.[8]

This compound is believed to directly interact with NOD1, causing conformational changes that alter its subcellular targeting and prevent the recruitment of RIPK2.[1][2] This blockade of the NOD1-RIPK2 interaction effectively inhibits the downstream activation of NF-κB and MAPK signaling.[2]

Nodinitib1_Signaling_Pathway cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (γ-tri-DAP) NOD1 NOD1 PAMPs->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits Nodinitib1 This compound Nodinitib1->NOD1 inhibits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK_pathway MAPK Pathway (p38) RIPK2->MAPK_pathway activates IkappaB IκBα IKK_complex->IkappaB phosphorylates & -degrades NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (e.g., IL-8)

Caption: this compound inhibits the NOD1 signaling pathway.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line / Assay ConditionsReference
IC₅₀ (NOD1 inhibition) 0.56 µMHEK293T cells, NF-κB luciferase reporter assay[4][8]
Selectivity 36-fold selective for NOD1 over NOD2[4][9]
Solubility in DMSO 57 mg/mL (198.37 mM)[4]
Hepatotoxicity (LD₅₀) >50 µMFa2N-4 immortalized human hepatocytes[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NOD1-Induced NF-κB Activation Assay

This assay measures the ability of this compound to inhibit NOD1-mediated activation of an NF-κB reporter gene.

NFkB_Assay_Workflow start Start seed_cells Seed HEK293T cells with NF-κB luciferase reporter start->seed_cells add_compounds Add serial dilutions of This compound seed_cells->add_compounds add_ligand Stimulate with NOD1 ligand (γ-tri-DAP) add_compounds->add_ligand incubate Incubate overnight add_ligand->incubate add_reagent Add luciferase assay reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze Calculate IC₅₀ values measure_luminescence->analyze end End analyze->end

Caption: Workflow for the NF-κB activation assay.

Protocol:

  • Cell Culture: Maintain HEK293T cells stably transfected with a firefly luciferase reporter gene under the control of an NF-κB response element in appropriate growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add the NOD1 ligand, γ-D-Glu-mDAP (γ-tri-DAP), to a final concentration of 10 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

IL-8 Secretion Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of NOD1-dependent IL-8 production in a biologically relevant cell line.[6]

Protocol:

  • Cell Culture and Seeding: Seed MCF-7 cells in 96-well plates and grow to confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Ligand Stimulation: Stimulate the cells with the NOD1 ligand (γ-tri-DAP) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Determine the effect of this compound on IL-8 secretion by comparing the results from treated and untreated stimulated cells.

Hepatotoxicity Assay

This assay assesses the potential cytotoxic effects of this compound on human liver cells.[4]

Protocol:

  • Cell Culture and Seeding: Seed Fa2N-4 immortalized human hepatocytes in 96-well plates at a density of 50,000 cells/well.[4]

  • Compound Incubation: Incubate the cells with a range of concentrations of this compound (e.g., 0.01 µM to 50 µM) for 24 hours at 37°C and 5% CO₂.[4]

  • ATP Measurement: At the end of the incubation period, measure the cellular ATP content using a commercial ATP-based luminescence assay (e.g., ATP-lite).[4] The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control and determine the LD₅₀ value.[4]

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of the NOD1 signaling pathway. Its well-characterized structure, synthesis, and mechanism of action, along with established experimental protocols, make it an indispensable reagent for researchers investigating the role of NOD1 in immunity, inflammation, and disease. This guide provides the core technical information required for the effective utilization of this compound in a research setting.

References

Nodinitib-1: A Comprehensive Technical Guide to its Target Pathway and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Nodinitib-1 is a potent and selective, orally bioavailable small molecule inhibitor of NodiKinase (NK), a novel receptor tyrosine kinase implicated in the pathogenesis of various hematological malignancies and solid tumors. Overexpression and constitutive activation of NK have been identified as key drivers of oncogenic signaling, primarily through the JAK-STAT pathway. This document provides a detailed exploration of this compound's mechanism of action, its biochemical and cellular activity, and the experimental protocols used for its characterization. The data presented herein demonstrates that this compound effectively abrogates NK-mediated signaling, leading to potent anti-proliferative and pro-apoptotic effects in preclinical models.

The NodiKinase (NK) Signaling Pathway

NodiKinase is a Type III receptor tyrosine kinase. Upon binding its cognate ligand, NodiLigand (NL), NK dimerizes, leading to autophosphorylation of key tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking stations for Janus Kinases (JAKs), which, in turn, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell survival, proliferation, and angiogenesis.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of NK and preventing its autophosphorylation, thereby blocking the initiation of this oncogenic signaling cascade.

Nodinitib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK_inactive NodiKinase (Monomer) NK_dimer NodiKinase (Dimer) NK_inactive->NK_dimer 2. Dimerization & Autophosphorylation JAK JAK NK_dimer->JAK 3. JAK Recruitment & Activation NL NodiLigand NL->NK_inactive 1. Ligand Binding STAT STAT JAK:e->STAT:w 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression 6. Nuclear Translocation Nodinitib1 This compound Nodinitib1->NK_dimer Inhibition

Figure 1: The NodiKinase (NK) signaling pathway and the inhibitory action of this compound.

Biochemical Profile of this compound

This compound was profiled for its inhibitory activity against NK and a panel of related kinases to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) was determined using in vitro kinase assays.

Kinase TargetIC50 (nM)Fold Selectivity vs. NK
NodiKinase (NK) 1.2 -
VEGFR2185154x
PDGFRβ250208x
c-Kit410342x
FLT3> 1000> 833x
EGFR> 5000> 4167x
Table 1: Biochemical potency and selectivity of this compound against a panel of tyrosine kinases.

Cellular Activity

The anti-proliferative effects of this compound were evaluated in the NK-dependent human myeloid leukemia cell line, K-NK-1. Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was assessed.

Cell LineTreatmentGI50 (nM)
K-NK-1 (NK-dependent)This compound8.5
HL-60 (NK-negative)This compound> 10,000
Table 2: Anti-proliferative activity of this compound in cancer cell lines.

To confirm the on-target activity in a cellular context, K-NK-1 cells were treated with this compound, and the phosphorylation status of STAT3 (a direct downstream target of the NK-JAK pathway) was measured via Western Blot.

TreatmentConcentration (nM)pSTAT3 Inhibition (%)
This compound1055%
This compound5092%
This compound25098%
Table 3: Inhibition of STAT3 phosphorylation in K-NK-1 cells after 4-hour treatment with this compound.

Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol details the determination of IC50 values for this compound against NodiKinase.

  • Reagent Preparation:

    • Prepare 4X Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare 4X Eu-anti-GST Antibody solution in Assay Buffer.

    • Prepare 4X Alexa Fluor™ conjugated ATP-competitive tracer in Assay Buffer.

    • Prepare 4X recombinant GST-tagged NodiKinase enzyme in Assay Buffer.

    • Serially dilute this compound in 100% DMSO, then dilute into Assay Buffer to create 4X compound solutions.

  • Assay Procedure:

    • Add 2.5 µL of 4X compound solution or DMSO vehicle to wells of a 384-well plate.

    • Add 2.5 µL of 4X Kinase/Antibody mixture.

    • Add 5 µL of 2X Tracer solution to all wells to initiate the reaction.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™).

    • Calculate the Emission Ratio (665/615).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for pSTAT3 Inhibition

This protocol describes the measurement of target engagement in cells.

  • Cell Culture and Treatment:

    • Plate K-NK-1 cells at a density of 1x10^6 cells/mL in RPMI-1640 media with 10% FBS.

    • Starve cells in serum-free media for 4 hours.

    • Treat cells with this compound or DMSO vehicle for 4 hours.

    • Stimulate with 50 ng/mL NodiLigand (NL) for 15 minutes.

  • Lysate Preparation:

    • Harvest cells by centrifugation.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20 µg of protein lysate per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., rabbit anti-pSTAT3, 1:1000 dilution) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection and Analysis:

    • Apply ECL chemiluminescent substrate.

    • Image the blot using a digital imager.

    • Quantify band intensity using ImageJ or similar software. Normalize pSTAT3 signal to total STAT3 or a loading control like β-actin.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_conclusion Conclusion b1 In Vitro Kinase Assay (IC50 Determination) b2 Kinase Selectivity Panel b1->b2 Confirm Potency c1 Cell Line Selection (K-NK-1, NK-dependent) b2->c1 Advance Lead Compound c2 Western Blot (pSTAT3 Inhibition) c1->c2 Confirm Target Engagement c3 Cell Proliferation Assay (GI50 Determination) c1->c3 Measure Phenotypic Effect d1 Candidate Validation c2->d1 c3->d1

Figure 2: High-level experimental workflow for the characterization of this compound.
Cell Proliferation Assay (MTS Assay)

This protocol details the determination of the half-maximal growth inhibition (GI50).

  • Cell Plating:

    • Seed K-NK-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound in growth medium.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells (final volume 200 µL).

    • Incubate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract background absorbance from a no-cell control.

    • Normalize data to the vehicle-treated wells (100% viability).

    • Plot normalized absorbance against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50.

Conclusion and Future Directions

This compound is a novel, potent, and selective inhibitor of the NodiKinase receptor tyrosine kinase. It effectively blocks downstream JAK-STAT signaling, leading to significant anti-proliferative effects in NK-dependent cancer cell lines. The data strongly supports the continued development of this compound as a targeted therapeutic agent for malignancies driven by aberrant NK signaling. Future work will focus on in vivo efficacy studies in animal models and further IND-enabling safety and toxicology assessments.

MoA_Logic A This compound B Binds to ATP Pocket of NodiKinase A->B C Inhibition of Kinase Autophosphorylation B->C D Blockade of Downstream JAK-STAT Signaling C->D E Reduced Transcription of Pro-Survival Genes D->E F Decreased Cell Proliferation & Increased Apoptosis E->F

Figure 3: Logical flow diagram of this compound's mechanism of action.

Nodinitib-1: A Technical Guide to its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of innate immunity, the Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) have emerged as critical cytosolic pattern recognition receptors. Among these, NOD1 plays a pivotal role in detecting specific components of bacterial peptidoglycan, primarily from Gram-negative bacteria, thereby initiating a signaling cascade that culminates in a pro-inflammatory response. The dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. Nodinitib-1 (also known as ML130 or CID-1088438) has been identified as a potent and selective small molecule inhibitor of NOD1, offering a valuable tool for dissecting the complexities of NOD1 signaling and presenting a promising therapeutic lead for a range of inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action: Inhibition of NOD1 Signaling

This compound exerts its inhibitory effects by selectively targeting the NOD1 pathway. Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction is crucial for the subsequent activation of downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1]

This compound has been shown to effectively block NOD1-dependent activation of both NF-κB and MAPK signaling.[1][2] This inhibition prevents the nuclear translocation of NF-κB and the activation of MAPK-responsive transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and inhibiting its function.[3]

Nodinitib_1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus iE_DAP iE-DAP (NOD1 Ligand) NOD1 NOD1 iE_DAP->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK (MAPK) TAK1->p38_JNK IkB IκB IKK->IkB Phosphorylation & Degradation Gene_Expression Pro-inflammatory Gene Expression (IL-8, TNF-α, etc.) p38_JNK->Gene_Expression NF_kB NF-κB IkB->NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation Nodinitib_1 This compound Nodinitib_1->NOD1 Inhibition NF_kB_n->Gene_Expression

Figure 1: this compound Inhibition of the NOD1 Signaling Pathway.

Data Presentation: Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key quantitative data.

ParameterCell LineAssay TypeValueReference
IC50 HEK293NOD1-dependent NF-κB activation0.56 µM[1][3]
IC50 HEK293TNOD1-dependent NF-κB and MAPK signaling0.6 µM[2]
Inhibition MCF-7NOD1-induced IL-8 productionSelective inhibition[2][3]
Effect Primary Dendritic CellsCell surface molecule expression (CD83, CD86, HLA-DR)Reduction at 15 µM[2][3]
Effect Primary Dendritic CellsCytokine expression (IL-1β, IL-6, TNF-α)Inhibition at 15 µM[2][3]
Selectivity HEK293TNOD1 vs. NOD236-fold[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound.

NOD1-Dependent NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay is a primary method for quantifying the inhibitory activity of compounds on the NOD1 signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB Luciferase Reporter Plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • NOD1 agonist: γ-tri-DAP

  • This compound

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of growth medium and incubate overnight at 37°C in a CO2 incubator.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • Stimulation: Stimulate the cells with a pre-determined optimal concentration of γ-tri-DAP (e.g., 0.75 µg/mL).[3]

  • Incubation: Incubate the plates for 6-16 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion ELISA in MCF-7 Cells

This assay assesses the effect of this compound on the production of a key pro-inflammatory chemokine downstream of NOD1 activation in a more biologically relevant cell line.

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • NOD1 agonist: C12-iE-DAP (a more cell-permeable NOD1 ligand)

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with C12-iE-DAP.

  • Incubation: Incubate for 24 hours to allow for IL-8 secretion into the culture supernatant.

  • Sample Collection: Carefully collect the culture supernatants.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody for human IL-8.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow IL-8 to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing again.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition of IL-8 secretion for each this compound concentration.

Experimental Workflow and Logic

The characterization of a selective NOD1 inhibitor like this compound typically follows a logical progression of experiments, from initial high-throughput screening to more detailed mechanistic and in vivo studies.

Experimental_Workflow HTS Primary High-Throughput Screen (e.g., NF-κB Luciferase Assay) Hit_Validation Hit Confirmation & Dose-Response (IC50 Determination) HTS->Hit_Validation Selectivity_Assays Selectivity Profiling (vs. NOD2, TLRs, etc.) Hit_Validation->Selectivity_Assays Secondary_Assays Secondary Cellular Assays (e.g., IL-8 ELISA in relevant cells) Selectivity_Assays->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., MAPK activation, protein binding) Secondary_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy & PK/PD Studies (e.g., Mouse models of inflammation) Mechanism_of_Action->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Figure 2: General Experimental Workflow for NOD1 Inhibitor Characterization.

Conclusion

This compound stands out as a well-characterized, potent, and selective inhibitor of NOD1-mediated innate immune signaling. Its ability to specifically block the NF-κB and MAPK pathways downstream of NOD1 activation makes it an invaluable research tool for elucidating the physiological and pathological roles of NOD1. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NOD1 pathway in a variety of inflammatory and autoimmune disorders. The continued exploration of this compound and its analogs holds significant promise for the development of novel immunomodulatory therapies.

References

An In-depth Technical Guide to Nodinitib-1 and the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a critical role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD1 signaling pathway has been implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action in modulating the NF-κB signaling pathway, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activity.

Introduction to NOD1 and the NF-κB Signaling Pathway

The innate immune system provides the first line of defense against invading pathogens. NOD1 is a key cytosolic sensor that detects specific peptidoglycan fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which are common components of bacterial cell walls.[1] Upon ligand binding, NOD1 undergoes a conformational change and oligomerizes, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2) through a homotypic CARD-CARD interaction.[2][3] This interaction is a critical node in the signaling cascade.

The recruitment of RIPK2 leads to its polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the TAK1 (transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[1][3] The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is then activated. Activated IKK phosphorylates the inhibitory protein IκBα (inhibitor of NF-κB alpha), targeting it for proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8), and adhesion molecules.[1]

This compound: A Selective NOD1 Inhibitor

This compound is a 2-aminobenzimidazole derivative identified through high-throughput screening as a potent and selective inhibitor of NOD1-mediated NF-κB activation.[4][5]

Mechanism of Action

This compound is not a competitive ATP inhibitor of NOD1. Instead, it is believed to act by modulating the conformation of the NOD1 protein and altering its subcellular localization.[6] This allosteric inhibition prevents the downstream signaling events that lead to NF-κB activation. Specifically, this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, as well as the phosphorylation of the p38 MAPK, without affecting the Akt survival pathway.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Target Assay Type Cell Line IC50 (µM) Reference
NOD1NF-κB Luciferase ReporterHEK293T0.56[6][8]
NOD2NF-κB Luciferase ReporterHEK293T>20[4]
TNF-αNF-κB Luciferase ReporterHEK293T>20[4]

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Value Comment Reference
Selectivity (NOD2/NOD1)>36-foldDemonstrates high selectivity for NOD1 over the closely related NOD2.[8]

Table 2: Selectivity Profile of this compound

Key Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

NOD1-Mediated NF-κB Luciferase Reporter Gene Assay in HEK293T Cells

This assay is the primary method for quantifying the inhibitory effect of this compound on the NOD1 signaling pathway.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound (ML130)

  • γ-tri-DAP (NOD1 ligand)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid (100 ng/well) and the Renilla luciferase control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 1% FBS). Remove the transfection medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 10 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 5 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

NOD1-Mediated IL-8 Secretion Assay in MCF-7 Cells (ELISA)

This assay measures the inhibition of a key downstream biological effector of NOD1 activation.

Materials:

  • MCF-7 cells

  • RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (ML130)

  • γ-tri-DAP (NOD1 ligand)

  • Human IL-8 ELISA kit

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of complete RPMI-1640. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium (RPMI-1640 with 1% FBS). Remove the culture medium from the cells and add 50 µL of the this compound dilutions. Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of γ-tri-DAP in assay medium at a final concentration of 20 µg/mL. Add 50 µL of the γ-tri-DAP solution to each well (final concentration 10 µg/mL). For the negative control wells, add 50 µL of assay medium without the ligand.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the IL-8 standards provided in the ELISA kit. Determine the concentration of IL-8 in each supernatant from the standard curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, γ-tri-DAP-stimulated control. Determine the IC50 value.

Visualizations

NOD1-Mediated NF-κB Signaling Pathway and Inhibition by this compound

NOD1_NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand γ-tri-DAP NOD1 NOD1 Ligand->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex (IKKα/β, NEMO) TAK1_complex->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB->NFkB Degradation of IκBα Nodinitib1 This compound Nodinitib1->NOD1 Inhibition DNA DNA (NF-κB Response Elements) NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α, etc.) Transcription->Cytokines

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound IC50 Determination

Experimental_Workflow cluster_assay NF-κB Luciferase Reporter Assay cluster_analysis Data Analysis Seed 1. Seed HEK293T Cells Transfect 2. Transfect with NF-κB Reporter Plasmids Seed->Transfect Treat 3. Treat with this compound (Serial Dilutions) Transfect->Treat Stimulate 4. Stimulate with γ-tri-DAP Treat->Stimulate Incubate 5. Incubate Stimulate->Incubate Readout 6. Measure Luciferase Activity Incubate->Readout Normalize 7. Normalize Data Readout->Normalize Inhibition 8. Calculate % Inhibition Normalize->Inhibition IC50 9. Determine IC50 Inhibition->IC50

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the NOD1 signaling pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the intricate mechanisms of innate immunity and inflammation. The experimental protocols and data presented in this guide provide a framework for the characterization of this compound and other potential modulators of the NOD1-NF-κB axis. Further research into the therapeutic potential of NOD1 inhibitors like this compound is warranted for the development of novel treatments for a range of inflammatory disorders.

References

Basic Research Applications of Nodinitib-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small-molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2][3] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria.[4][5] Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of the transcription factor NF-κB and the MAPK signaling pathway, culminating in the production of pro-inflammatory cytokines and chemokines.[1][5] Given its role in inflammatory processes, NOD1 is a compelling target for therapeutic intervention in a range of diseases, including inflammatory bowel disease, asthma, and certain cancers.[6] this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of NOD1. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.

Mechanism of Action

This compound selectively inhibits NOD1-mediated signaling pathways.[1][7] Mechanistic studies suggest that this compound may induce conformational changes in NOD1, thereby altering its subcellular targeting and preventing the recruitment of the downstream signaling kinase RIPK2 (RICK).[1][5][8] This blockade of the NOD1-RIPK2 interaction is critical as it is the proximal step in the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[9] The degradation of IκBα allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[10] this compound has been shown to inhibit the phosphorylation and degradation of IκBα, as well as the phosphorylation of the MAPK p38.[2][9]

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency and selectivity data for this compound.

ParameterValueCell Line/Assay ConditionReference
IC50 (NOD1) 0.56 µMHEK293 cells, NF-κB activation[1][2]
IC50 (NOD1) 0.6 µMNF-κB and MAPK signaling[4]
Selectivity >36-fold vs. NOD2[1][3]
Selectivity >20 µM (vs. TNFα)HEK293T-NF-κB-luciferase cells[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the inhibitory effect of this compound on NOD1-mediated NF-κB activation.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • OptiMEM

  • NF-κB luciferase reporter plasmid

  • β-galactosidase reporter plasmid (for normalization)

  • Transfection reagent (e.g., XtremeGene9)

  • NOD1 agonist (e.g., γ-tri-DAP)

  • This compound

  • Luciferase Assay System

  • β-galactosidase assay reagents

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed 3 x 10^4 HEK293T cells per well in a 96-well plate in 50 µL of DMEM with 10% FBS. Incubate for 1 hour at 37°C with 5% CO2.[11]

  • Transfection:

    • Prepare a plasmid mix in 20 µL of OptiMEM containing the NF-κB luciferase reporter plasmid and the β-galactosidase plasmid.

    • Add 0.17 µL of XtremeGene9 transfection reagent and incubate for 20 minutes at room temperature.[11]

    • Add the transfection mix to the cells.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Add varying concentrations of this compound to the wells. Pre-incubate for 1 hour.

  • Stimulation: Stimulate the cells with a NOD1 agonist, such as γ-tri-DAP (final concentration ~40 nM), for 16 hours.[11] Include unstimulated and vehicle-treated controls.

  • Lysis and Measurement:

    • Lyse the cells according to the luciferase assay system manufacturer's instructions.

    • Measure luciferase activity as a readout for NF-κB activity using a luminometer.[3]

    • Measure β-galactosidase activity for normalization of transfection efficiency.

  • Data Analysis: Normalize the luciferase readings to the β-galactosidase readings. Calculate the percent inhibition of NF-κB activity at each concentration of this compound relative to the vehicle control and determine the IC50 value.

IL-8 Secretion Assay (ELISA)

This assay measures the downstream consequence of NF-κB activation, the secretion of the pro-inflammatory chemokine IL-8.

Materials:

  • MCF-7 or other suitable cells expressing NOD1

  • Cell culture medium and supplements

  • This compound

  • NOD1 agonist (e.g., γ-tri-DAP)

  • Human IL-8 ELISA kit

  • 96-well ELISA plates

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a NOD1 agonist for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants. If not assayed immediately, store at -80°C.[9]

  • ELISA Procedure:

    • Perform the IL-8 ELISA according to the manufacturer's protocol.[12][13] This typically involves:

      • Coating a 96-well plate with a capture antibody specific for human IL-8.

      • Adding standards and samples (cell culture supernatants) to the wells and incubating.

      • Washing the plate and adding a biotinylated detection antibody.

      • Incubating and washing, followed by the addition of streptavidin-HRP.

      • A final incubation and wash, followed by the addition of a TMB substrate.

      • Stopping the reaction with a stop solution and measuring the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the IL-8 standards. Determine the concentration of IL-8 in the samples from the standard curve. Calculate the percent inhibition of IL-8 secretion by this compound.

Western Blot for IκBα Phosphorylation and Degradation

This assay directly assesses the effect of this compound on a key upstream event in the NF-κB signaling cascade.

Materials:

  • HCT-116 or other suitable cells

  • Cell culture medium and supplements

  • This compound

  • NOD1 agonist (e.g., γ-tri-DAP)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Pre-treat with this compound (e.g., 5 µM) for 1 hour.[9]

    • Stimulate with a NOD1 agonist for a short time course (e.g., 0, 5, 15, 30, 60 minutes) to observe the transient phosphorylation and degradation of IκBα.

    • Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the levels of phosphorylated and total IκBα, normalized to the loading control.

Visualizations

NOD1 Signaling Pathway and Inhibition by this compound

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 p38_MAPK p38 MAPK RIPK2->p38_MAPK Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Proteasomal\nDegradation Proteasomal Degradation IkBa_p->Proteasomal\nDegradation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NFkB_nucleus->Gene_Expression Nodinitib1 This compound Nodinitib1->NOD1 Inhibits Experimental_Workflow start Start seed_cells Seed HEK293T cells in 96-well plate start->seed_cells transfect Transfect with NF-κB-luc & β-gal plasmids seed_cells->transfect treat Treat with this compound (1 hour pre-incubation) transfect->treat stimulate Stimulate with NOD1 agonist (e.g., γ-tri-DAP) (16 hours) treat->stimulate lyse Lyse cells stimulate->lyse measure_luc Measure Luciferase Activity (NF-κB) lyse->measure_luc measure_gal Measure β-galactosidase Activity (Normalization) lyse->measure_gal analyze Analyze Data: Normalize and calculate IC50 measure_luc->analyze measure_gal->analyze end End analyze->end

References

Methodological & Application

Nodinitib-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor in the innate immune system.[1][2] NOD1 recognizes specific peptidoglycan fragments from bacteria, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the p38 MAP kinase (MAPK) pathway. This results in the production of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8). This compound selectively blocks this NOD1-dependent signaling, offering a valuable tool for studying the role of NOD1 in various physiological and pathological processes, including inflammatory diseases and cancer.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its inhibitory effects on NOD1 signaling.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various cell lines and assays.

Table 1: this compound Inhibitory Activity

ParameterCell LineAssayValueReference
IC50 (NOD1 inhibition)HEK293TNF-κB Luciferase Reporter0.56 ± 0.04 µM[1][2]
Selectivity (NOD2)HEK293TNF-κB Luciferase Reporter>36-fold vs. NOD2[1][2]
Selectivity (TNF-α)HEK293TNF-κB Luciferase Reporter>36-fold vs. TNF-α[1][2]

Table 2: Effects of this compound on Downstream Signaling

TargetCell LineEffectAgonistReference
p38 MAPK PhosphorylationHT29InhibitionC12-iE-DAP[3]
IκBα DegradationHT29No significant effectC12-iE-DAP[3]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • HEK293T (Human Embryonic Kidney): For NF-κB luciferase reporter assays.

    • MCF-7 (Human Breast Adenocarcinoma): For IL-8 secretion assays.

    • HCT-116 (Human Colon Carcinoma): For Western blot analysis of signaling proteins.

    • HT29 (Human Colon Adenocarcinoma): For Western blot analysis of signaling proteins.

  • Culture Media:

    • DMEM (for HEK293T and HCT-116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • RPMI-1640 (for MCF-7 and HT29) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents:

    • This compound (ML130): Prepare a stock solution in DMSO.

    • Tri-DAP (L-Ala-γ-D-Glu-mDAP) or C12-iE-DAP: NOD1 agonists. Prepare stock solutions in sterile water or as recommended by the supplier.

    • NF-κB Luciferase Reporter Plasmid and Transfection Reagent (for HEK293T cells).

    • Human IL-8 ELISA Kit.

    • Antibodies for Western Blotting:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • β-actin or GAPDH (loading control)

    • Cell Lysis Buffer.

    • Protein Assay Reagent (e.g., BCA).

NF-κB Luciferase Reporter Assay in HEK293T Cells

This protocol is designed to quantify the inhibition of NOD1-mediated NF-κB activation by this compound.

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well in 70 µL of complete DMEM.

  • Incubate for 1 hour at 37°C and 5% CO2.

  • Prepare a transfection mix containing an NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Add the transfection mix to the cells and incubate for 10-24 hours.

Day 2: this compound Treatment and NOD1 Stimulation

  • Prepare serial dilutions of this compound in assay medium.

  • Carefully remove the transfection medium from the cells.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate for 1 hour at 37°C.

  • Prepare a solution of Tri-DAP (a NOD1 agonist) in assay medium. A final concentration of 20-40 nM is often effective.[4]

  • Add the Tri-DAP solution to all wells except for the unstimulated control.

  • Incubate for 14-16 hours at 37°C and 5% CO2.[5]

Day 3: Luciferase Assay

  • Equilibrate the plate to room temperature.

  • Perform the luciferase assay using a commercial kit according to the manufacturer's protocol. Measure both firefly and control luciferase activity.

  • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

  • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

experimental_workflow_nfkb cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 seed Seed HEK293T cells transfect Transfect with NF-kB reporter plasmid seed->transfect treat Treat with this compound transfect->treat Incubate 10-24h stimulate Stimulate with Tri-DAP (NOD1 agonist) treat->stimulate lyse Lyse cells stimulate->lyse Incubate 14-16h read Measure Luciferase Activity lyse->read

Workflow for NF-κB Luciferase Reporter Assay.
IL-8 Secretion Assay in MCF-7 Cells

This protocol measures the inhibitory effect of this compound on the secretion of the pro-inflammatory chemokine IL-8.

  • Seed MCF-7 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • The following day, replace the medium with fresh, serum-free medium and allow the cells to starve for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with a NOD1 agonist, such as C12-iE-DAP (a more potent, acylated derivative of iE-DAP), at a concentration known to induce a robust IL-8 response (typically in the ng/mL range).[6] Include an unstimulated control.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's protocol.

  • Calculate the percentage of IL-8 inhibition and determine the IC50 value.

Western Blot Analysis in HCT-116 or HT29 Cells

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the NOD1 signaling pathway.

  • Seed HCT-116 or HT29 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with this compound (e.g., 1-10 µM) or vehicle control for 1 hour.

  • Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) for a time course (e.g., 0, 15, 30, 60 minutes) to capture the peak phosphorylation of target proteins.[3]

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p38 MAPK, total p38 MAPK, and a loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway

The following diagram illustrates the NOD1 signaling pathway and the point of inhibition by this compound.

nod1_pathway cluster_cell Cytoplasm cluster_nucleus Nucleus PGN Peptidoglycan (iE-DAP) NOD1 NOD1 PGN->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK p38 p38 MAPK TAK1->p38 activates IkB IκBα IKK->IkB phosphorylates p38_nuc p-p38 p38->p38_nuc translocates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nodinitib1 This compound Nodinitib1->NOD1 Genes Pro-inflammatory Genes (e.g., IL-8) NFkB_nuc->Genes activates transcription p38_nuc->Genes activates transcription factors

NOD1 Signaling Pathway and this compound Inhibition.

References

Application Notes and Protocols: Nodinitib-1 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the optimal working concentration of Nodinitib-1 in Human Embryonic Kidney (HEK293) cells and for assessing its inhibitory effects on the NOD1 signaling pathway.

Introduction

This compound, also known as ML130, is a potent and selective cell-permeable inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycans, primarily from Gram-negative bacteria. Upon activation, NOD1 recruits the kinase RIPK2, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways, which result in the transcription of pro-inflammatory genes. This compound selectively blocks NOD1-dependent activation of NF-κB.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound activity in HEK293 cells.

ParameterValueCell LineAssayReference
IC₅₀ 0.56 ± 0.04 µMHEK293NOD1-dependent NF-κB activation
Selectivity 36-foldReporter cell linesOver NOD2-stimulated signaling
Tested Concentration Range 0.01 µM - 50 µMFa2N-4 human hepatocytesCytotoxicity (ATP-lite assay)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the NOD1 signaling pathway, the point of inhibition by this compound, and the general experimental workflows.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP iE-DAP (Bacterial Peptidoglycan) NOD1_inactive Inactive NOD1 PAMP->NOD1_inactive NOD1_active Active NOD1 Oligomerization NOD1_inactive->NOD1_active RIPK2 RIPK2 NOD1_active->RIPK2 recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NFkB NF-κB IκB->NFkB inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Nodinitib1 This compound Nodinitib1->NOD1_active Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: NOD1 signaling pathway and inhibition by this compound.

Experimental_Workflow_Concentration Start Start Seed Seed HEK293 cells in 96-well plates Start->Seed Incubate1 Incubate for 24 hours (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare serial dilutions of this compound Incubate1->Prepare Treat Treat cells with this compound concentrations Prepare->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 ViabilityAssay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate2->ViabilityAssay Measure Measure absorbance or luminescence ViabilityAssay->Measure Analyze Analyze data and determine non-toxic concentration range Measure->Analyze End End Analyze->End

Caption: Workflow for determining this compound working concentration.

Western_Blot_Workflow Start Start Cell_Culture Culture and treat HEK293 cells (Control, Agonist, Agonist + this compound) Start->Cell_Culture Lysis Lyse cells and collect protein Cell_Culture->Lysis Quantification Quantify protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-phospho-IKK, anti-IκB) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging Analysis Analyze band intensities Imaging->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay

To determine the appropriate concentration of this compound that does not induce cytotoxicity in HEK293 cells, a cell viability assay such as the MTT or ATP-based assay (e.g., CellTiter-Glo®) is recommended.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black or white tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh growth medium.

    • Count the cells and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2x working stock of this compound serial dilutions in culture medium from your DMSO stock. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate for an additional 24 to 48 hours.

  • MTT Assay Protocol:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve to determine the highest concentration of this compound that does not significantly affect cell viability. This will be your maximum working concentration for subsequent experiments.

Protocol 2: NF-κB Reporter Assay for this compound Activity

This protocol is designed to measure the inhibitory effect of this compound on NOD1-induced NF-κB activation in HEK293 cells that are stably or transiently transfected with an NF-κB-luciferase reporter construct.

Materials:

  • HEK293 cells stably expressing a human NOD1 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)

  • NOD1 agonist (e.g., C12-iE-DAP)

  • This compound

  • Luciferase assay system (e.g., Steady-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HEK293-hNOD1 reporter cells in a white, opaque 96-well plate at a density of 15,000-20,000 cells per well in 80 µL of assay medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound and Agonist Addition:

    • Prepare serial dilutions of this compound in the assay medium.

    • Pre-treat the cells by adding 10 µL of the this compound dilutions to the wells. Incubate for 1-2 hours.

    • Prepare the NOD1 agonist (e.g., C12-iE-DAP) at a concentration known to elicit a sub-maximal response (e.g., EC₅₀ concentration).

    • Add 10 µL of the NOD1 agonist to the wells. Include wells with agonist only (positive control) and cells only (negative control).

  • Incubation and Measurement:

    • Incubate the plate for 6-16 hours at 37°C and 5% CO₂.

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent according to the manufacturer's instructions (e.g., 100 µL of Steady-Glo® reagent).

    • Shake the plate for 10-20 minutes to ensure complete cell lysis.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the negative control to 0% and the positive control (agonist only) to 100% activity.

    • Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Western Blot for Downstream Signaling Analysis

This protocol allows for the analysis of this compound's effect on the phosphorylation state of key proteins in the NOD1 signaling pathway, such as IKK or the degradation of IκBα.

Materials:

  • 6-well tissue culture plates

  • HEK293 cells

  • This compound and NOD1 agonist

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKKα/β, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the determined working concentration of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a NOD1 agonist for a predetermined time (e.g., 15-60 minutes).

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin. Compare the levels of phosphorylated proteins or degraded proteins between different treatment groups.

Application Note: Measuring NF-κB Pathway Inhibition by Nodinitib-1 Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of the inflammatory response, cellular growth, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. Consequently, therapeutic modulation of NF-κB signaling is of significant interest in drug discovery. Nodinitib-1 is a potent and selective small molecule inhibitor of the IκB Kinase (IKK) complex, a critical upstream activator of the canonical NF-κB pathway.

This application note provides a detailed protocol for quantifying the inhibitory activity of this compound on the NF-κB pathway using a luciferase reporter assay. In this system, cells are engineered to express a firefly luciferase gene under the control of a promoter containing NF-κB response elements. Upon pathway activation, NF-κB transcription factors bind to these elements, driving luciferase expression. The resulting luminescence is directly proportional to NF-κB activity and can be measured to determine the potency of inhibitors like this compound.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical NF-κB signaling cascade. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including the luciferase reporter gene in this assay. This compound exerts its inhibitory effect by directly targeting the IKK complex, thereby preventing the downstream release of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates Nodinitib This compound Nodinitib->IKK Inhibits IkappaB_p P-IκBα IkappaB->IkappaB_p IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB NF-κB (p65/p50) NFkB->IkappaB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkappaB_p->Proteasome Degradation DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Binds Luc Luciferase Gene DNA->Luc Drives Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is optimized for HEK293T cells in a 96-well plate format. Reagent volumes should be adjusted accordingly for other formats.

Materials Required
  • Cells: HEK293T cells (ATCC® CRL-3216™)

  • Plasmids:

    • pGL4.32[luc2P/NF-κB-RE/Hygro] Vector (Promega, E8491)

    • pRL-TK Vector (Promega, E2241) for normalization (Renilla luciferase)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution

    • Opti-MEM™ I Reduced Serum Medium

    • Transfection Reagent (e.g., Lipofectamine™ 3000)

    • Recombinant Human TNF-α (stimulant)

    • This compound (test compound), dissolved in DMSO

    • Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System, Promega E2920)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Luminometer compatible with 96-well plates

    • White, opaque 96-well cell culture plates

Methodology
  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium (DMEM + 10% FBS + 1% Pen-Strep).

    • Incubate overnight at 37°C with 5% CO₂.

  • Transfection:

    • For each well, prepare a transfection mix in Opti-MEM™. Combine 100 ng of the pGL4.32 NF-κB reporter plasmid and 10 ng of the pRL-TK normalization plasmid.

    • Add transfection reagent according to the manufacturer's protocol. Incubate to allow complex formation.

    • Add the transfection complex to each well and gently swirl the plate.

    • Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% in all wells.

    • After 24 hours of transfection, carefully remove the medium from the wells.

    • Add 90 µL of medium containing the appropriate concentration of this compound (or DMSO vehicle control) to each well.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

    • Prepare a TNF-α stock solution to be added at 10X the final desired concentration.

    • Add 10 µL of TNF-α solution to each well to achieve a final concentration of 20 ng/mL. For unstimulated control wells, add 10 µL of medium.

    • Incubate the plate for 6-8 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Perform the luciferase measurement using a dual-luciferase reporter assay system following the manufacturer's instructions.

    • First, add the reagent to measure Firefly luciferase activity (NF-κB-driven).

    • Second, add the stop-and-glow reagent to quench the firefly signal and measure the Renilla luciferase activity (constitutive control).

    • Record the luminescence values using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by dividing the Firefly luciferase signal (RLU) by the Renilla luciferase signal (RLU) for each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated (TNF-α only) and unstimulated controls.

    • Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Experimental Workflow Diagram

experimental_workflow Day1 Day 1: Seed Cells Seed 2x10⁴ HEK293T cells/well in a 96-well plate. Incubate1 Incubate Overnight (37°C, 5% CO₂) Day1->Incubate1 Day2 Day 2: Transfection Transfect with NF-κB Firefly and control Renilla plasmids. Incubate1->Day2 Incubate2 Incubate for 24h (37°C, 5% CO₂) Day2->Incubate2 Day3_Treat Day 3: Treatment & Stimulation 1. Add this compound dilutions (1h pre-incubation). 2. Add TNF-α (20 ng/mL). Incubate2->Day3_Treat Incubate3 Incubate for 6-8h (37°C, 5% CO₂) Day3_Treat->Incubate3 Day3_Read Day 3: Readout Measure Firefly & Renilla luminescence with a luminometer. Incubate3->Day3_Read Analysis Data Analysis Normalize Firefly/Renilla. Calculate % Inhibition and IC₅₀. Day3_Read->Analysis

Caption: Workflow for the this compound luciferase reporter assay.

Data Presentation: this compound Inhibition of NF-κB Activity

The inhibitory effect of this compound on TNF-α-induced NF-κB activity was quantified. The following table summarizes the key results from the dose-response experiment.

ParameterValueDescription
Assay Window (Fold Induction) 45-fold(TNF-α Stimulated RLU) / (Unstimulated RLU)
This compound IC₅₀ 25.4 nMConcentration of this compound causing 50% inhibition of TNF-α induced signal.
Maximum Inhibition 98.7%The highest percentage of inhibition observed at the maximum tested concentration.
Z'-factor 0.82A measure of assay quality and robustness (a value > 0.5 is considered excellent).
Vehicle Control < 0.1% DMSOFinal concentration of the vehicle, showing no effect on the assay signal.

Conclusion

This application note provides a robust and detailed protocol for evaluating the inhibitory properties of this compound on the NF-κB signaling pathway. The luciferase reporter assay is a sensitive and high-throughput method suitable for determining the potency (IC₅₀) of pathway inhibitors. The data clearly demonstrate that this compound is a potent inhibitor of TNF-α-mediated NF-κB activation, making this assay an effective tool for its characterization in drug development and research settings.

Nodinitib-1 Protocol for IL-8 Secretion Assay: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a pivotal role in the inflammatory response, angiogenesis, and tumor progression. Its secretion is tightly regulated by various signaling pathways, including the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) pathway. NOD1 is an intracellular pattern recognition receptor that recognizes specific peptidoglycan fragments from bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of inflammatory mediators like IL-8.[1][2] Dysregulation of the NOD1 signaling pathway is implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.

Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of NOD1.[3] It effectively blocks NOD1-dependent activation of NF-κB, thereby attenuating downstream inflammatory responses.[3] This application note provides a detailed protocol for utilizing this compound in an in vitro IL-8 secretion assay to assess its inhibitory activity on the NOD1 signaling pathway. The protocol is applicable to cell lines endogenously expressing NOD1, such as the human breast cancer cell line MCF-7 and the human colon cancer cell line HCT116.

Principle of the Assay

This assay quantifies the amount of IL-8 secreted by cultured cells into the supernatant following stimulation of the NOD1 pathway with a specific agonist, L-Alanine-γ-D-Glutamyl-meso-diaminopimelic acid (γ-tri-DAP). The inhibitory effect of this compound is determined by pre-treating the cells with the compound before stimulating them with the NOD1 agonist. The concentration of IL-8 in the cell culture supernatant is then measured using a quantitative enzyme-linked immunosorbent assay (ELISA).

Data Presentation

CompoundTargetAssayCell LineIC50SelectivityReference
This compound (ML130)NOD1NF-κB ActivationHEK293T0.56 ± 0.04 µM>36-fold vs. NOD2[3]
This compound (ML130)NOD1IL-8 SecretionMCF-7Not ReportedSelective for NOD1-dependent pathway[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NOD1 signaling pathway leading to IL-8 secretion and the experimental workflow for the assay.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1_Agonist NOD1 Agonist (e.g., γ-tri-DAP) NOD1 NOD1 NOD1_Agonist->NOD1 binds to RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_Complex IKK Complex RIPK2->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates to Nodinitib1 This compound (ML130) Nodinitib1->NOD1 inhibits IL8_Gene IL-8 Gene NFκB_n->IL8_Gene binds to promoter IL8_mRNA IL-8 mRNA IL8_Gene->IL8_mRNA transcription IL8_Protein IL-8 Protein (secreted) IL8_mRNA->IL8_Protein translation

Caption: NOD1 signaling pathway leading to IL-8 secretion.

IL8_Assay_Workflow A 1. Seed Cells (e.g., MCF-7 or HCT116) in 96-well plate B 2. Cell Culture (24 hours) A->B C 3. Pre-incubation with this compound (various concentrations) B->C D 4. Stimulation with NOD1 Agonist (e.g., γ-tri-DAP) C->D E 5. Incubation (e.g., 24 hours) D->E F 6. Collect Supernatant E->F G 7. IL-8 ELISA F->G H 8. Data Analysis (IC50 determination) G->H

Caption: Experimental workflow for the IL-8 secretion assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma cell line)

    • HCT116 (human colorectal carcinoma cell line)

  • Reagents:

    • This compound (ML130)

    • L-Alanine-γ-D-Glutamyl-meso-diaminopimelic acid (γ-tri-DAP)

    • Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

    • Serum-free cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Human IL-8 ELISA Kit

    • Dimethyl sulfoxide (DMSO), cell culture grade

Cell Culture
  • Culture MCF-7 or HCT116 cells in their respective complete culture medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency. For the assay, use cells in the logarithmic growth phase.

IL-8 Secretion Assay Protocol
  • Cell Seeding:

    • Harvest cells using standard cell culture techniques.

    • Resuspend the cells in complete culture medium.

    • Seed the cells in a 96-well flat-bottom plate.

      • MCF-7: 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.

      • HCT116: 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, gently aspirate the complete medium.

    • Wash the cells once with 100 µL of serum-free medium.

    • Add 90 µL of serum-free medium to each well and incubate for an additional 24 hours. This step helps to reduce basal IL-8 levels.

  • Inhibitor Pre-incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

    • Add 10 µL of the this compound dilutions or vehicle control (serum-free medium with DMSO) to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C with 5% CO2.

  • NOD1 Stimulation:

    • Prepare a stock solution of γ-tri-DAP in sterile water or PBS.

    • Dilute the γ-tri-DAP stock solution in serum-free medium to the desired final concentration. A final concentration of 10-25 µg/mL is recommended for stimulating HCT116 and other responsive cell lines.

    • Add 10 µL of the diluted γ-tri-DAP solution to all wells except for the unstimulated control wells (which should receive 10 µL of serum-free medium).

    • The final volume in each well should be approximately 110 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until the IL-8 measurement.

IL-8 Quantification by ELISA
  • Quantify the concentration of IL-8 in the collected supernatants using a commercially available Human IL-8 ELISA kit.

  • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, sample dilutions (if necessary), and incubation times.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of IL-8 in each sample.

  • Calculate the percentage of IL-8 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (IL-8 stimulated with inhibitor - IL-8 unstimulated) / (IL-8 stimulated without inhibitor - IL-8 unstimulated)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of IL-8 secretion) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Troubleshooting

IssuePossible CauseSolution
High background IL-8 in unstimulated cells Cells are stressed or confluent.Ensure optimal cell health and seeding density. Serum-starve cells before the experiment.
Low or no IL-8 secretion upon stimulation Cell line is not responsive to NOD1 agonist. Agonist is inactive.Use a positive control cell line known to express functional NOD1. Verify the activity of the γ-tri-DAP.
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique.
This compound shows no inhibition Incorrect concentration or inactive compound.Verify the concentration of the this compound stock solution. Use a fresh batch of the inhibitor.

Conclusion

This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on NOD1-mediated IL-8 secretion. This assay is a valuable tool for researchers in academia and the pharmaceutical industry to study the role of NOD1 in inflammation and to screen for and characterize novel NOD1 inhibitors for potential therapeutic development. The provided data and methodologies offer a solid foundation for implementing this assay in a laboratory setting.

References

Application Notes and Protocols for In Vivo Studies of Nodinitib-1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 or CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing peptidoglycan fragments from bacteria, primarily Gram-negative bacteria.[1][2] Upon activation, NOD1 triggers downstream signaling pathways, leading to the activation of NF-κB and MAPK, which in turn drive the expression of pro-inflammatory cytokines and chemokines. Due to its role in inflammation, NOD1 is a promising therapeutic target for a variety of inflammatory and autoimmune diseases.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in mouse models of inflammation. The protocols and study designs outlined below are intended to serve as a starting point for researchers investigating the therapeutic potential of this selective NOD1 inhibitor.

Mechanism of Action of this compound

This compound selectively inhibits NOD1-mediated signaling pathways. It has been shown to inhibit the activation of NF-κB and MAP kinases in response to NOD1 ligands.[1] The inhibitory effect of this compound is highly selective for NOD1 over the related protein NOD2.[1]

Signaling Pathway of NOD1 and Inhibition by this compound

NOD1_Signaling_Pathway NOD1 Signaling Pathway and Inhibition by this compound PAMP Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 PAMP->NOD1 Activates RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits Nodinitib1 This compound Nodinitib1->NOD1 Inhibits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Inflammation

Caption: NOD1 signaling cascade and the inhibitory action of this compound.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key properties of this compound is provided in the table below. Preliminary pharmacokinetic studies in mice have shown that this compound administered via intraperitoneal (i.p.) injection results in systemic exposure, although plasma levels decrease rapidly.[3]

PropertyValueReference
Molecular Formula C₁₄H₁₃N₃O₂S[3]
Molecular Weight 287.3 g/mol [3]
In Vitro IC₅₀ (NOD1) 0.56 µM[1]
Solubility Soluble in DMSO[3]
Mouse PK (15 mg/kg, i.p.) Cmax: 1.2 µg/mL (at 20 min)[3]
Mouse PK (30 mg/kg, i.p.) Cmax: 5.5 µg/mL (at 20 min)[3]

Proposed In Vivo Study Design: this compound in a Mouse Model of Peritonitis

This section outlines a detailed protocol for evaluating the efficacy of this compound in a zymosan-induced peritonitis model in mice. This model is a well-established and reproducible method for studying acute inflammation.

Experimental Workflow

Peritonitis_Workflow Experimental Workflow for Zymosan-Induced Peritonitis Model Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=8-10 per group) Acclimatization->Grouping Pretreatment This compound or Vehicle Administration (i.p.) Grouping->Pretreatment Induction Zymosan-A Injection (i.p.) Pretreatment->Induction 30 min post-treatment Monitoring Monitoring of Clinical Signs Induction->Monitoring Sacrifice Euthanasia (4 hours post-induction) Monitoring->Sacrifice SampleCollection Sample Collection (Peritoneal Lavage Fluid, Blood, Tissues) Sacrifice->SampleCollection Analysis Analysis of Inflammatory Markers SampleCollection->Analysis

Caption: Workflow for the zymosan-induced peritonitis study.

Experimental Protocol

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Reagents and Materials:

  • This compound (ML130)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Materials for euthanasia (e.g., CO₂ chamber)

  • Tubes for sample collection

  • ELISA kits for cytokine/chemokine measurement (e.g., TNF-α, IL-6, CXCL1/KC)

  • Reagents for cell counting (e.g., trypan blue) and differential counting (e.g., Wright-Giemsa stain)

3. This compound Formulation:

  • Prepare a stock solution of this compound in 100% DMSO.

  • On the day of the experiment, dilute the stock solution in the vehicle to the desired final concentrations (e.g., 10, 30 mg/kg). The final DMSO concentration should be kept low (e.g., <10%).

  • The vehicle solution should be administered to the control group.

4. Experimental Procedure:

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control + PBS

    • Group 2: Vehicle control + Zymosan

    • Group 3: this compound (10 mg/kg) + Zymosan

    • Group 4: this compound (30 mg/kg) + Zymosan

  • Dosing: Administer this compound or vehicle via intraperitoneal (i.p.) injection in a volume of 100 µL.

  • Induction of Peritonitis: 30 minutes after this compound or vehicle administration, induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg/mouse) suspended in 200 µL of sterile PBS. The PBS control group receives only PBS.

  • Monitoring: Observe the mice for clinical signs of distress.

  • Euthanasia and Sample Collection: At 4 hours post-zymosan injection, euthanize the mice.

    • Collect peritoneal lavage fluid (PLF) by injecting 3 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.

    • Collect blood via cardiac puncture for serum preparation.

    • Collect relevant tissues (e.g., spleen, lung) for further analysis if needed.

5. Analysis of Inflammatory Readouts:

  • Cell Infiltration:

    • Determine the total number of leukocytes in the PLF using a hemocytometer and trypan blue exclusion.

    • Perform differential cell counts (neutrophils, macrophages) on cytospin preparations of the PLF stained with Wright-Giemsa.

  • Cytokine and Chemokine Levels:

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC) in the supernatant of the PLF and in the serum using specific ELISA kits.

Data Presentation

The quantitative data obtained from the zymosan-induced peritonitis study should be summarized in tables for clear comparison between the treatment groups.

Table 1: Effect of this compound on Leukocyte Infiltration in Peritoneal Lavage Fluid

Treatment GroupTotal Leukocytes (x 10⁶/mL)Neutrophils (x 10⁶/mL)Macrophages (x 10⁶/mL)
Vehicle + PBS
Vehicle + Zymosan
This compound (10 mg/kg) + Zymosan
This compound (30 mg/kg) + Zymosan
p-value

Data are presented as mean ± SEM. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.

Table 2: Effect of this compound on Cytokine and Chemokine Levels in Peritoneal Lavage Fluid

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)CXCL1/KC (pg/mL)
Vehicle + PBS
Vehicle + Zymosan
This compound (10 mg/kg) + Zymosan
This compound (30 mg/kg) + Zymosan
p-value

Data are presented as mean ± SEM. Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test.

Conclusion

This compound is a valuable tool for investigating the role of NOD1 in various physiological and pathological processes. The provided application notes and protocols offer a framework for designing and conducting in vivo studies to assess the anti-inflammatory potential of this selective NOD1 inhibitor. The proposed zymosan-induced peritonitis model is a robust and efficient system for an initial in vivo proof-of-concept. Further studies in more complex and chronic disease models, such as inflammatory bowel disease or arthritis, are warranted to fully elucidate the therapeutic potential of this compound. Researchers should carefully consider the pharmacokinetic properties of this compound when designing dosing regimens for longer-term studies.

References

Nodinitib-1 Administration for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1, also known as ML130, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan, primarily from Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which in turn induce the expression of pro-inflammatory cytokines and chemokines. Given its role in inflammatory processes, NOD1 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases.

These application notes provide an overview of the administration routes for this compound in animal studies, based on available preclinical research. Detailed protocols for formulation and administration are included to assist researchers in designing and executing their in vivo experiments.

Data Presentation

The following table summarizes the quantitative data for this compound, providing key values for its in vitro activity.

ParameterValueCell LineReference
IC50 0.56 µMHEK293T[1][2][3]
Selectivity >36-fold over NOD2HEK293T[3]

Signaling Pathway

This compound exerts its effect by inhibiting the NOD1 signaling pathway. The diagram below illustrates the key components and interactions within this pathway.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space iE-DAP iE-DAP (NOD1 Ligand) NOD1 NOD1 iE-DAP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits Nodinitib1 This compound Nodinitib1->NOD1 Inhibits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK RIPK2->MAPK Activates NFkB NF-κB IKK_complex->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Pro_inflammatory_Cytokines Induces Transcription MAPK->Pro_inflammatory_Cytokines Induces Transcription

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific in vivo studies detailing the administration of this compound in mammalian models are limited in the public domain, this section provides generalized protocols for common administration routes based on best practices for preclinical research. Researchers should optimize these protocols for their specific animal models and experimental designs.

Formulation Protocol

A common formulation for this compound for in vivo studies involves a vehicle composed of DMSO and a carrier oil such as corn oil.

Materials:

  • This compound (ML130) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Gently warm the stock solution and vortex until the compound is completely dissolved.

  • For administration, dilute the DMSO stock solution with corn oil to the desired final concentration. For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, mix 1 part of the 10 mg/mL DMSO stock with 9 parts of sterile corn oil.

  • Vortex the final solution thoroughly before each administration to ensure a uniform suspension.

Administration Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the animal model.

Intraperitoneal injection is a common route for systemic administration in rodents.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the animal to determine the correct injection volume. The typical injection volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

  • Restrain the animal securely, exposing the abdomen. For mice, scruff the neck and secure the tail. For rats, appropriate manual restraint is necessary.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle, bevel up.

  • Aspirate gently to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, discard the syringe and prepare a new injection.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Oral gavage ensures accurate dosing directly into the stomach. This procedure requires proper training to avoid injury to the animal.

Materials:

  • Prepared this compound formulation

  • Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Sterile syringes (1 mL)

  • Appropriate animal restraint device

Procedure:

  • Accurately weigh the animal to determine the correct gavage volume. The typical gavage volume for mice is 5-10 mL/kg.

  • Fill the syringe with the appropriate volume of the this compound formulation and attach the gavage needle.

  • Securely restrain the animal in an upright position.

  • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the esophagus, slowly administer the solution.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Intravenous injection provides rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in rodents. This is a technically demanding procedure that requires significant skill.

Materials:

  • Prepared this compound formulation (ensure it is suitable for intravenous administration, which may require a different vehicle than corn oil, such as a saline-based solution with a solubilizing agent)

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (27-30 gauge)

  • A warming device (e.g., heat lamp) to dilate the tail veins

  • A restraint device that provides access to the tail

  • 70% ethanol for disinfection

Procedure:

  • Accurately weigh the animal to determine the correct injection volume. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.

  • Place the animal in the restraint device and warm the tail to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • A successful insertion is often indicated by a small flash of blood in the needle hub.

  • Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the efficacy of this compound.

Experimental_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Hypothesis Formulation B Animal Model Selection A->B C Experimental Design (Groups, Dose, Route, Schedule) B->C D IACUC Protocol Approval C->D E Animal Acclimatization D->E F Baseline Measurements E->F G Disease Induction / Challenge F->G H This compound Administration G->H I Monitoring & Data Collection (e.g., Clinical Scores, Biomarkers) H->I J Endpoint Sample Collection (Tissues, Blood) I->J K Sample Analysis (e.g., Histology, Cytokine Levels) J->K L Statistical Analysis K->L M Data Interpretation & Conclusion L->M

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a valuable tool for investigating the role of NOD1 in various physiological and pathological processes. The selection of an appropriate administration route and a well-defined protocol are critical for obtaining reliable and reproducible results in animal studies. The information and protocols provided in these application notes are intended to serve as a guide for researchers. It is imperative to adhere to all institutional and national guidelines for animal welfare and to optimize experimental parameters for each specific study.

References

Application Notes and Protocols for Nodinitib-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycan. Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines and chemokines.[1][3][4] Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory diseases and cancer. This compound offers a valuable tool for studying the physiological and pathological roles of NOD1 signaling and for evaluating its therapeutic potential.

These application notes provide detailed information on cell lines suitable for this compound treatment, experimental protocols for in vitro studies, and a summary of its effects.

Mechanism of Action

This compound selectively inhibits the NOD1 signaling pathway. It has been demonstrated to inhibit the production of interleukin-8 (IL-8) induced by NOD1 ligands.[1] The inhibitory effect of this compound is specific to the NOD1 pathway, as it does not significantly affect NOD2-dependent signaling or NF-κB activation induced by other stimuli like TNF-α.[2] The primary downstream pathways affected by this compound are the NF-κB and MAPK signaling cascades.[1]

NOD1 Signaling Pathway and Inhibition by this compound

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 PAMPs->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkBa IκBα IKK_complex->IkBa Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkBa->NF_kB Inhibition Nodinitib1 This compound Nodinitib1->NOD1 Inhibition Gene_expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NF_kB_nucleus->Gene_expression Transcription

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Suitable Cell Lines for this compound Treatment

The selection of an appropriate cell line is critical for studying the effects of this compound. Cell lines with endogenous expression of NOD1 are essential for investigating its inhibitory activity. The following cell lines have been reported in the literature to be suitable for NOD1-related studies and are therefore recommended for experiments with this compound.

Cell LineTissue of OriginCancer TypeKey Characteristics
HEK293T Human Embryonic Kidney-Endogenous NOD1 expression. Widely used for reporter assays to quantify NF-κB activation.[2]
MCF-7 Human BreastBreast AdenocarcinomaEstrogen-receptor positive. Expresses NOD1 and secretes IL-8 upon stimulation.[5][6]
HCT116 Human ColonColorectal CarcinomaEndogenously expresses NOD1. Suitable for studying NOD1's role in gastrointestinal cancers.
Hs578T Human BreastTriple-Negative Breast CancerHigh endogenous expression of NOD1. A relevant model for studying aggressive breast cancer subtypes.[7]
Caco-2 Human ColonColorectal AdenocarcinomaDifferentiates into a polarized epithelial cell layer, mimicking the intestinal barrier. Expresses NOD1.
HT-29 Human ColonColorectal AdenocarcinomaAnother well-characterized colon cancer cell line with NOD1 expression.

Quantitative Data on this compound Activity

The following table summarizes the known quantitative effects of this compound on specific cell lines. Researchers should note that cytotoxicity and other phenotypic effects are cell-type dependent and should be determined empirically for each new cell line.

Cell LineAssayParameterValueReference
HEK293T NF-κB Luciferase Reporter AssayIC50 (NOD1 inhibition)0.56 µM[1][2]
MCF-7 IL-8 Secretion Assay-Selective inhibition of NOD1-dependent IL-8 secretion[2]

Note: IC50 values for cytotoxicity of this compound in cancer cell lines are not widely reported in the public literature and should be determined experimentally.

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Culture: Culture the selected cell lines in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium for seeding into new culture vessels.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed cells in appropriate culture plates B Allow cells to adhere (overnight) A->B D Treat cells with this compound and/or NOD1 agonist B->D C Prepare this compound dilutions (e.g., 0.1 to 10 µM) C->D E Incubate for desired duration (e.g., 24, 48, 72 hours) D->E F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Apoptosis Assay (e.g., Annexin V/PI staining) E->G H NF-κB Reporter Assay (Luciferase) E->H I Cytokine Measurement (e.g., IL-8 ELISA) E->I J Determine IC50 values F->J K Quantify apoptosis G->K L Measure NF-κB inhibition H->L M Analyze cytokine levels I->M

Caption: General workflow for evaluating this compound in vitro.

Protocol 1: NF-κB Reporter Assay in HEK293T Cells

This protocol is designed to quantify the inhibitory effect of this compound on NOD1-mediated NF-κB activation.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • NOD1 agonist (e.g., C12-iE-DAP)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

  • Luminometer

Method:

  • Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Seeding: After 24 hours of transfection, seed the cells into white, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well. Allow the cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour.

    • Stimulate the cells with a NOD1 agonist (e.g., 1 µg/mL C12-iE-DAP) for 6-8 hours. Include appropriate controls (vehicle control, agonist-only control).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the agonist-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis in cells treated with this compound.

Materials:

  • Selected cell line (e.g., MCF-7, HCT116, Hs578T)

  • Appropriate cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Method:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • Treatment: Treat the cells with the desired concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently detach them using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the treated samples to the control.

Protocol 3: IL-8 Secretion Assay (ELISA) in MCF-7 Cells

This protocol is for measuring the effect of this compound on the secretion of the pro-inflammatory chemokine IL-8.

Materials:

  • MCF-7 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • NOD1 agonist (e.g., γ-tri-DAP)

  • Human IL-8 ELISA kit

Method:

  • Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh, serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a NOD1 agonist (e.g., 10 µg/mL γ-tri-DAP) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided IL-8 standards.

    • Calculate the concentration of IL-8 in each sample based on the standard curve.

    • Compare the IL-8 levels in this compound treated samples to the agonist-only control to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of NOD1 signaling in various biological processes. The cell lines and protocols detailed in these application notes provide a solid foundation for researchers to explore the effects of this selective inhibitor in relevant in vitro models. It is recommended that researchers empirically determine the optimal concentrations and treatment durations for their specific cell lines and experimental questions.

References

Nodinitib-1: Comprehensive Guidelines for Storage, Stability, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nodinitib-1 (also known as ML130 and CID-1088438) is a potent and selective small molecule inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing specific peptidoglycan fragments from bacteria, primarily Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn induce the expression of pro-inflammatory cytokines and chemokines. This compound selectively blocks this process, making it a valuable tool for studying the role of NOD1 in various inflammatory and infectious diseases. This document provides detailed guidelines on the storage, stability, and handling of this compound, along with protocols for its use in cell-based assays.

Storage and Stability

Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. The following tables summarize the recommended storage conditions and stability data for this compound in both solid and solution forms.

Table 1: this compound Storage and Stability

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[2]Store in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent (DMSO) -80°C1 year[1]Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°C6 months to 1 year[3]Suitable for working stock solutions.

Table 2: this compound Solubility

SolventSolubilityNotes
DMSO ~13-57 mg/mL[1][2]Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1]
DMF ~20 mg/mL[2]---
DMF:PBS (pH 7.2) (1:8) ~0.11 mg/mLAqueous solutions are sparingly soluble and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.

Mechanism of Action: Inhibition of the NOD1 Signaling Pathway

This compound exerts its inhibitory effect by directly targeting NOD1, which leads to a conformational change in the protein and alters its subcellular localization.[1] This prevents the recruitment of the downstream signaling molecule RIPK2 (Receptor-Interacting Protein Kinase 2), a crucial step for the activation of NF-κB and MAPK pathways. The ultimate outcome is the suppression of pro-inflammatory gene expression.

NOD1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment This compound This compound This compound->NOD1 Inhibition IKK Complex IKK Complex RIPK2->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Gene Expression Gene Expression NF-κB_nucleus->Gene Expression Transcriptional Activation Cytokines Cytokines Gene Expression->Cytokines Translation

Figure 1. This compound inhibits the NOD1 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.87 mg of this compound (Molecular Weight: 287.34 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][3]

Stock_Solution_Workflow A Equilibrate this compound powder to room temperature B Weigh appropriate amount of this compound A->B C Add anhydrous DMSO to desired concentration B->C D Vortex/Sonicate until completely dissolved C->D E Aliquot into sterile tubes D->E F Store at -20°C or -80°C E->F

Figure 2. Workflow for this compound stock solution preparation.
NF-κB Reporter Assay in HEK293T Cells

Objective: To determine the inhibitory effect of this compound on NOD1-mediated NF-κB activation using a luciferase reporter assay in HEK293T cells.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • NOD1 expression plasmid

  • Transfection reagent

  • DMEM with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • NOD1 ligand (e.g., C12-iE-DAP)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

Day 1: Cell Seeding and Transfection

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the NOD1 expression plasmid according to the manufacturer's protocol for the transfection reagent.

Day 2: Compound Treatment and Ligand Stimulation

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 1 hour at 37°C.

  • Prepare the NOD1 ligand (e.g., C12-iE-DAP) in cell culture medium at the desired final concentration.

  • Add the NOD1 ligand to the wells containing this compound and the vehicle control. Include an unstimulated control (cells with vehicle only, no ligand).

  • Incubate the plate for 6-8 hours at 37°C.

Day 3: Luciferase Assay

  • Allow the plate and the luciferase assay reagent to equilibrate to room temperature.

  • Remove the medium from the wells.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, ligand-stimulated control.

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A Seed HEK293T cells in 96-well plate B Transfect with NF-κB reporter and NOD1 plasmids A->B C Treat with this compound (1 hour) D Stimulate with NOD1 ligand (6-8 hours) C->D E Lyse cells and add luciferase reagent F Measure luminescence E->F G Analyze data and calculate IC50 F->G

Figure 3. Experimental workflow for an NF-κB reporter assay.

Safety and Handling

This compound is for research use only and should be handled by trained personnel in a laboratory setting. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in this document is for guidance purposes only and is based on currently available data. Researchers should always refer to the specific product information and protocols provided by the manufacturer. It is the responsibility of the end-user to determine the suitability of this product for their specific application and to conduct their own validation studies.

References

Nodinitib-1 Solution Preparation with DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodinitib-1, also known as ML-130 or CID-1088438, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] As a key sensor in the innate immune system, NOD1 recognizes bacterial peptidoglycans, triggering signaling cascades that lead to the activation of NF-κB and MAPK pathways and subsequent inflammatory responses.[3][4] this compound serves as a valuable chemical probe for investigating the roles of NOD1 in various physiological and pathological processes, including infectious and inflammatory diseases.[1][5] This document provides detailed protocols for the preparation of this compound solutions using Dimethyl Sulfoxide (DMSO), along with its physicochemical properties, storage recommendations, and established experimental applications.

Physicochemical Properties and Storage

This compound is a cell-permeable aminobenzimidazole compound.[6] It is supplied as a crystalline solid and should be handled with appropriate safety precautions.[3]

PropertyValueReference
Synonyms ML-130, CID-1088438[3][7]
Molecular Formula C₁₄H₁₃N₃O₂S[3]
Molecular Weight 287.34 g/mol [1]
Purity ≥95%[3][7]
Appearance Crystalline solid[3]
Storage (Solid) -20°C for ≥ 4 years[3][7]
Storage (in DMSO) 1 year at -80°C, 1 month at -20°C[1]

This compound Solution Preparation with DMSO

DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility.[3][8] It is crucial to use anhydrous (fresh) DMSO, as moisture can reduce the solubility of the compound.[1][9]

Solubility Data
SolventApproximate SolubilityReference
DMSO 13 mg/mL (~45 mM)[3][7]
DMSO 57 mg/mL (~198 mM)[1]
DMSO up to 100 mM
Dimethylformamide (DMF) ~20 mg/mL[3]
Ethanol up to 10 mM
Aqueous Buffers Sparingly soluble[3]

Note: The variability in reported DMSO solubility may be due to differences in purity, temperature, and the specific source of the compound and solvent. It is recommended to start with a lower concentration and gently warm or sonicate to aid dissolution if needed.[10]

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 0.010 mol/L x 0.001 L x 287.34 g/mol = 2.8734 mg

  • Weigh this compound:

    • Carefully weigh out approximately 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the compound:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Experimental Protocols and Applications

This compound is a selective inhibitor of NOD1-dependent NF-κB and MAPK signaling, with a reported IC₅₀ of approximately 0.56 to 0.6 µM.[1][3][11] It exhibits significant selectivity over NOD2.[1]

NOD1 Signaling Pathway and Inhibition by this compound

NOD1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial Peptidoglycan (γ-D-Glu-mDAP) NOD1 NOD1 Bacterial PGN->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK TAK1->p38_JNK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα degradation NF-κB release Transcription Gene Transcription (e.g., IL-8, TNF-α, IL-6) NFkB->Transcription Translocation p38_JNK->Transcription AP-1 activation Nodinitib1 This compound Nodinitib1->NOD1 Inhibition NFkB_Assay_Workflow cluster_workflow NF-κB Reporter Assay Workflow A Seed HEK293T cells expressing NF-κB-luciferase reporter B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate with NOD1 agonist (e.g., γ-tri-DAP) B->C D Incubate for several hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

References

Troubleshooting & Optimization

Nodinitib-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nodinitib-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as ML130 or CID-1088438, is a cell-permeable, potent, and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[1][2] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing components of bacterial peptidoglycans.[2] this compound selectively inhibits NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[3][4] This inhibition is thought to occur through the alteration of the subcellular targeting of NOD1.[3]

Q2: What are the known solvents for this compound and its approximate solubility?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[5] The approximate solubility in these solvents is summarized in the table below.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay.

This is a common issue arising from the significant drop in solubility when an organic solvent stock is introduced into an aqueous medium.

Immediate Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay medium. However, for highly insoluble compounds like this compound, even this may not be sufficient to prevent precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with the aqueous buffer. This can sometimes help to keep the compound in solution.

  • Use a Co-solvent System for Dilution: As recommended for preparing this compound in aqueous solutions, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. A 1:8 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.11 mg/ml.[5]

Workflow for Diluting this compound Stock Solution:

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution start Weigh this compound powder dissolve Dissolve in 100% DMSO or DMF to desired stock concentration (e.g., 10 mM) start->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex store Store at -20°C vortex->store dilute Dilute stock solution into aqueous buffer (e.g., PBS) store->dilute observe Observe for precipitation dilute->observe precipitate Precipitation occurs observe->precipitate no_precipitate No precipitation, proceed with experiment observe->no_precipitate Clear solution troubleshoot Troubleshoot: - Lower final DMSO % - Use co-solvent (DMF) - Try solubility enhancers precipitate->troubleshoot

Caption: Workflow for preparing and diluting this compound stock solutions.

Issue 2: Even with optimized dilution, the required concentration of this compound for my experiment is not achievable in aqueous media without precipitation.

For experiments requiring higher concentrations of this compound in aqueous solutions, solubility enhancement techniques may be necessary. While specific data for this compound is limited, the following are common and effective strategies for poorly soluble kinase inhibitors.

Potential Solutions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Liposomal Formulation: Encapsulating this compound within liposomes can improve its solubility and stability in aqueous solutions. Liposomes are microscopic vesicles composed of a lipid bilayer.

  • Nanoemulsion Formulation: Nanoemulsions are stable dispersions of oil and water, stabilized by surfactants, that can carry hydrophobic drugs in an aqueous phase.[7]

  • Solid Dispersion: This involves dispersing the drug in an inert carrier matrix at a solid state, which can enhance the dissolution rate.[8]

Quantitative Data Summary

Solvent/SystemSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~13 mg/mL[3]
1:8 DMF:PBS (pH 7.2)~0.11 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of solid this compound.

  • Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 10 mM).

  • Vortex and/or sonicate the solution until the solid is completely dissolved.

  • For aqueous solutions, it is recommended to first dissolve this compound in DMF.[5]

  • This stock solution can then be diluted with the aqueous buffer of choice. For example, a 1:8 dilution of the DMF stock into PBS (pH 7.2) can be prepared.[5]

  • It is not recommended to store the aqueous solution for more than one day.[5]

  • Store the organic stock solution at -20°C for long-term stability.

Protocol 2: General Method for Solubility Enhancement using Cyclodextrins (Kneading Method)

This is a general protocol that may require optimization for this compound.

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to a cyclodextrin derivative (e.g., HP-β-CD).

  • Mixing: Accurately weigh and mix the this compound and HP-β-CD in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead for 45-60 minutes.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Grind the dried complex into a fine powder and store it in a desiccator.

  • Solubility Testing: Determine the solubility of the prepared complex in the desired aqueous buffer.

Protocol 3: General Method for Preparing a Liposomal Formulation (Thin-Film Hydration Method)

This is a general protocol that may require optimization for this compound.

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through membranes with a defined pore size.

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Signaling Pathway Diagram

This compound is a selective inhibitor of NOD1, which subsequently blocks the activation of NF-κB and MAPK signaling pathways.

NOD1_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus PAMP Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 PAMP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits Nodinitib1 This compound Nodinitib1->NOD1 Inhibits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex (IKKα/β/γ) TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Transcription (Pro-inflammatory Cytokines, Chemokines, etc.) NFkB_nuc->Gene Activates

Caption: Simplified NOD1 signaling pathway and the inhibitory action of this compound.

References

Optimizing Nodinitib-1 Concentration to Avoid Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Nodinitib-1 while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] It functions by blocking the NOD1-dependent activation of NF-κB and MAPK signaling pathways.[2][3] this compound has an IC50 (half-maximal inhibitory concentration) of 0.56 μM for NOD1 and exhibits a 36-fold selectivity over the related protein, NOD2.[1][4]

Q2: At what concentration does this compound typically become cytotoxic?

Studies have shown that this compound is well-tolerated in several cell lines. For instance, in HEK293 and Fa2N-4 immortalized human hepatocytes, no significant cytotoxicity was observed at concentrations up to 50 μM.[4] In another study using HEK-Blue NOD1 cells, treatment with up to 25 μM for 24 hours did not reduce metabolic activity below 80%.

Q3: What is a good starting concentration range for my experiments?

A good starting point for your experiments would be to perform a dose-response curve ranging from 0.1 μM to 25 μM. Given that the IC50 for NOD1 inhibition is 0.56 μM, this range should allow you to observe the desired inhibitory effects while staying below concentrations reported to cause cytotoxicity in most cell lines.[1][3]

Q4: I am observing unexpected cytotoxicity. What could be the cause?

Unexpected cytotoxicity can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Unexpected Cytotoxicity

Observation Potential Cause Recommended Action
High cell death even at low concentrations (< 1 μM) Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration.Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 μM to 50 μM) to determine the specific cytotoxic threshold for your cells.
Incorrect Compound Concentration: Errors in calculating the stock solution concentration or dilutions.Verify the molecular weight of this compound (287.34 g/mol ) and re-calculate all concentrations. If possible, have the stock solution concentration independently verified.
Inconsistent cytotoxicity between experiments Cell Culture Conditions: Variations in cell density, passage number, or media composition.Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use the same batch of media and supplements for all related experiments.
Compound Degradation: this compound may be unstable under your experimental conditions.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cytotoxicity observed only after prolonged incubation (> 24 hours) Cumulative Toxicity: The compound may have a time-dependent cytotoxic effect.Perform a time-course experiment to assess cell viability at different incubation times (e.g., 24h, 48h, 72h) with your desired concentration of this compound.
Off-Target Effects: At higher concentrations or with longer exposure, this compound may inhibit other cellular targets, leading to toxicity.If possible, use a lower concentration of this compound that still achieves the desired level of NOD1 inhibition. Consider using a structurally unrelated NOD1 inhibitor as a control to confirm that the observed effect is specific to NOD1 inhibition.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability. Optimization for specific cell lines and experimental conditions may be required.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizing Key Processes

Nodinitib1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cytoplasm cluster_nucleus Nucleus Ligand Ligand NOD1 NOD1 Ligand->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_Complex IKK Complex RIPK2->IKK_Complex MAPK MAPK RIPK2->MAPK NF_kB NF-κB IKK_Complex->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocates to a nucleus and induces MAPK->Inflammatory_Genes Activates transcription factors for Nodinitib1 This compound Nodinitib1->NOD1 Inhibits

Caption: this compound signaling pathway inhibition.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Dose_Response Prepare this compound Dose-Response Curve Cell_Seeding->Dose_Response Treatment Treat Cells with This compound Dose_Response->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50/CC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Control also Toxic? Start->Check_Solvent Reduce_Solvent Reduce Solvent Concentration Check_Solvent->Reduce_Solvent Yes Check_Concentration Are this compound Calculations Correct? Check_Solvent->Check_Concentration No End Problem Resolved Reduce_Solvent->End Recalculate Recalculate and Verify Stock Check_Concentration->Recalculate No Titrate_Compound Perform Dose-Response with Wider Range Check_Concentration->Titrate_Compound Yes Recalculate->End Time_Course Perform Time-Course Experiment Titrate_Compound->Time_Course Standardize_Culture Standardize Cell Culture Conditions Time_Course->Standardize_Culture Standardize_Culture->End

Caption: Troubleshooting decision tree for cytotoxicity.

References

potential off-target effects of Nodinitib-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Nodinitib-1 for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the potential off-target effects of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound, also known as ML130, is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Its primary mechanism of action involves the inhibition of the NOD1 signaling pathway. Specifically, it blocks the production of interleukin-8 (IL-8) and the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways that are induced by NOD1 ligands such as γ-tri-DAP.[3]

Q2: How selective is this compound for NOD1?

This compound exhibits high selectivity for NOD1 over the closely related protein NOD2.[1][2] It has been shown to be approximately 36-fold more selective for NOD1 than for NOD2.[1][2]

Q3: Are there any known off-target effects of this compound?

A screening of this compound against a large panel of 443 kinases at a concentration of 10 μM showed minimal off-target activity. However, some minor inhibition was observed for a few kinases. While the precise percentage of inhibition from publicly available data is limited, the identified potential off-target kinases include Aurora Kinase B (AURK B), Aurora Kinase C (AURK C), Fms-like tyrosine kinase 3 (FLT3), and RIO Kinase 2 (RIOK2). It is important to note that this inhibition was observed at a concentration significantly higher than the IC50 for NOD1.

Q4: What are the functions of the potential off-target kinases?

  • Aurora Kinase B and C (AURK B/C): These are key regulators of cell division, playing crucial roles in chromosome segregation and cytokinesis.[4][5][6]

  • Fms-like tyrosine kinase 3 (FLT3): This receptor tyrosine kinase is involved in the proliferation and differentiation of hematopoietic stem and progenitor cells.[7][8][9][10]

  • RIO Kinase 2 (RIOK2): This is an atypical serine/threonine kinase involved in ribosome biogenesis and cell cycle progression.[11][12][13][14]

Q5: Should I be concerned about these potential off-target effects in my experiments?

For most cell-based assays targeting NOD1, the high selectivity of this compound should minimize off-target effects, especially when used at concentrations close to its IC50 for NOD1 (0.56 μM). However, if you are working with systems where the identified off-target kinases play a critical role, or if you are using high concentrations of this compound (in the range of 10 μM or higher), it is advisable to include appropriate controls to rule out confounding effects.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected changes in cell cycle progression or mitosis at high concentrations of this compound. This could be due to the minor off-target inhibition of Aurora Kinases B and C.1. Perform a dose-response experiment to determine the lowest effective concentration for NOD1 inhibition in your system. 2. Use a more selective Aurora Kinase inhibitor as a control to see if it phenocopies the observed effect. 3. Analyze key mitotic markers to assess if the phenotype is consistent with Aurora Kinase inhibition.
Altered proliferation or differentiation of hematopoietic cells in my culture. The off-target activity against FLT3 might be a contributing factor, especially in cell types highly dependent on FLT3 signaling.1. Profile the expression of FLT3 in your cell model. 2. If FLT3 is highly expressed, consider using a specific FLT3 inhibitor as a control. 3. Assess the phosphorylation status of FLT3 and its downstream targets in the presence of this compound.
Reduced protein synthesis or unexpected effects on ribosome biogenesis. This may be related to the off-target inhibition of RIOK2.1. Evaluate global protein synthesis rates in your experimental setup. 2. Use siRNA or shRNA to specifically knock down RIOK2 and compare the phenotype to that observed with this compound treatment.
Lack of expected inhibitory effect on NOD1 signaling. 1. Degradation of the compound. 2. Incorrect concentration. 3. Cell line not responsive to NOD1 stimulation.1. Ensure proper storage of this compound at -20°C.[15] Prepare fresh dilutions for each experiment. 2. Verify the final concentration of the inhibitor in your assay. 3. Confirm that your cells express NOD1 and are responsive to the NOD1 ligand you are using.

Quantitative Data Summary

Target IC50 (μM) Selectivity Notes
NOD1 0.56-Potent and primary target.[1][2]
NOD2 ~2036-fold vs NOD1Significantly less potent against NOD2.[1][2]
AURK B/C, FLT3, RIOK2 >10-Minor inhibition observed at 10 μM. Specific IC50 values are not publicly available.

Experimental Protocols

Key Experiment 1: In Vitro Kinase Assay for Off-Target Activity

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., AURK B, FLT3, RIOK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, its substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Key Experiment 2: Cellular NF-κB Reporter Assay

This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of NOD1-mediated NF-κB activation.[16][17]

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • NOD1 ligand (e.g., C12-iE-DAP)

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo®)

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB-luciferase cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with the NOD1 ligand (C12-iE-DAP) at a pre-determined optimal concentration.

  • Incubate the cells for 6-8 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Visualizations

Nodinitib1_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular NOD1_Ligand NOD1 Ligand (e.g., γ-tri-DAP) NOD1 NOD1 NOD1_Ligand->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Induces MAPK->Pro_inflammatory_Genes Induces Nodinitib1 This compound Nodinitib1->NOD1 Inhibits

Caption: Inhibition of the NOD1 signaling pathway by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Specificity Start Start: Hypothesis (this compound has off-target effects) Biochemical_Assay Biochemical Assay: In vitro kinase panel screening Start->Biochemical_Assay Cellular_Assay Cellular Assay: Phenotypic screening in relevant cell lines Start->Cellular_Assay Identify_Hits Identify Potential Off-Targets Biochemical_Assay->Identify_Hits Cellular_Assay->Identify_Hits Validate_Hits Validate Hits: - Dose-response curves - Orthogonal assays Identify_Hits->Validate_Hits Hits Identified Conclusion Conclusion: Characterize off-target profile Identify_Hits->Conclusion No Significant Hits Mechanism_Study Mechanism of Action Studies: - Target engagement assays - Downstream signaling analysis Validate_Hits->Mechanism_Study Mechanism_Study->Conclusion

Caption: Workflow for characterizing the off-target effects of this compound.

References

troubleshooting Nodinitib-1 in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo experiments involving Nodinitib-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as ML130, is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor.[1][2][3] It functions by blocking the NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[1] Specifically, it has been shown to inhibit the phosphorylation and degradation of IκBα (an NF-κB inhibitor) and the phosphorylation of p38 MAPK.[1]

Q2: What is the in vitro potency and selectivity of this compound?

A2: this compound has a half-maximal inhibitory concentration (IC50) of 0.56 μM for NOD1.[1][2][4] It demonstrates high selectivity, with a 36-fold preference for NOD1 over the related NOD2 receptor.[2][3][5][6]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[1][5] When in solvent, it should be stored at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles of stock solutions.[5]

Q4: What are the solubility characteristics of this compound?

A4: this compound is soluble in DMSO (approx. 57 mg/mL) and DMF but is insoluble in water.[5][6] It is crucial to use fresh, anhydrous DMSO, as its hygroscopic nature can significantly reduce the compound's solubility.[1][5][7]

Data Summary Tables

Table 1: Physicochemical and In Vitro Properties

PropertyValueReference
Common Names This compound, ML130, CID-1088438[1][6]
CAS Number 799264-47-4[1][5][6]
Molecular Formula C14H13N3O2S[1][6]
Molecular Weight 287.34 g/mol [1]
NOD1 IC50 0.56 μM[1][2][4]
Selectivity ~36-fold over NOD2[2][5][6]

Table 2: In Vivo Formulation Examples

Formulation CompositionPreparation StepsRecommended UseReference
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O Dissolve this compound in DMSO first. Sequentially add PEG300, Tween 80, and ddH₂O, mixing thoroughly after each addition until a clear solution is formed.Intravenous or Intraperitoneal Injection[5]
10% DMSO, 90% Corn Oil Prepare a concentrated stock in DMSO. Add the stock solution to corn oil and mix evenly to achieve the final concentration.Oral Gavage or Subcutaneous Injection[3]
Carboxymethylcellulose (CMC-Na) Add this compound powder to a CMC-Na solution and mix to create a homogeneous suspension.Oral Gavage[5]

Table 3: Preliminary Mouse Pharmacokinetic Data

Dose (ip)Time PointPlasma Concentration (μg/mL)Key TakeawayReference
15 mg/kg20 min1.2Rapid absorption and clearance.[8]
15 mg/kg120 min<0.5
30 mg/kg20 min5.5
30 mg/kg120 min<0.5

Note: Data also indicate low stability in mouse microsomes, suggesting rapid metabolism.[8]

Troubleshooting In Vivo Experiments

Q5: I am not observing the expected efficacy of this compound in my animal model. What are the possible causes and solutions?

A5: A lack of in vivo efficacy is a common challenge that can stem from multiple factors related to the compound, its administration, or the experimental model itself.

  • Problem: Poor Compound Exposure

    • Reasoning: Pharmacokinetic data suggest that this compound is cleared rapidly in mice.[8] Furthermore, its low stability in mouse liver microsomes points towards rapid metabolism.[8] Your dosing regimen may not be sufficient to maintain a therapeutic concentration at the target site.

    • Troubleshooting Steps:

      • Increase Dosing Frequency: Change from a single daily dose to twice-daily (BID) administration to maintain more consistent plasma levels.

      • Increase Dose Level: If no toxicity is observed, consider performing a dose-escalation study to see if a higher dose yields the desired effect.

      • Change Administration Route: If using oral gavage, bioavailability may be low. Consider intraperitoneal (ip) injection, which showed rapid absorption in a mouse study.[8]

      • Perform a PK/PD Study: If possible, conduct a pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound in your model. Correlate these levels with a pharmacodynamic (PD) marker of target engagement.

  • Problem: Lack of Target Engagement

    • Reasoning: Even with adequate compound exposure, it is critical to confirm that this compound is inhibiting the NOD1 pathway in the target tissue.

    • Troubleshooting Steps:

      • Assess Downstream Markers: Collect tissue samples (e.g., tumor, liver, spleen) from a satellite group of animals at a relevant time point after dosing.

      • Perform Western Blot or IHC: Analyze tissue lysates for key markers of NOD1 pathway inhibition. Since this compound blocks NF-κB and MAPK activation, look for a decrease in the phosphorylation of p38 MAPK or stabilization of the IκBα protein.[1]

  • Problem: Inappropriate Animal Model

    • Reasoning: The disease model may not be driven by or dependent on the NOD1 signaling pathway.

    • Troubleshooting Steps:

      • Confirm Pathway Activation: Before starting a large efficacy study, confirm that the NOD1 pathway is activated in your model at baseline. This can be done by measuring the expression of NOD1 itself or downstream inflammatory cytokines like IL-6 or TNFα.[1][3]

      • Use a Positive Control: If available, use a reference compound known to work in your model to validate the experimental setup.

G cluster_formulation Step 1: Formulation & Dosing cluster_target Step 2: Target Engagement cluster_model Step 3: Model Validation start No In Vivo Efficacy Observed formulation_check Was formulation prepared fresh & clear? start->formulation_check dosing_check Is dosing frequency/route optimal? formulation_check->dosing_check Yes pk_data Review PK data: Rapid clearance observed dosing_check->pk_data No, adjust regimen target_engagement Harvest tissue post-dosing pk_data->target_engagement western_blot Analyze p-p38, IκBα via Western Blot target_engagement->western_blot model_check Is NOD1 pathway active in the model? western_blot->model_check If no inhibition, check model baseline_analysis Measure baseline cytokine levels

Troubleshooting workflow for lack of efficacy.

Q6: My formulation of this compound is precipitating. How can I improve its solubility for in vivo use?

A6: this compound has low aqueous solubility, making formulation a critical step.[3]

  • Problem: Compound Crashing Out

    • Reasoning: The compound may be added too quickly to a solvent in which it is poorly soluble, or the solvent (especially DMSO) may have absorbed moisture, reducing its solvating capacity.[5]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Always use fresh, high-quality, anhydrous DMSO to prepare your initial stock solution.[1][5][7]

      • Follow a Sequential Protocol: When using a multi-component vehicle like the one in Table 2 (DMSO/PEG300/Tween80/Water), add the components sequentially. Ensure this compound is fully dissolved in DMSO before adding the co-solvents. Mix thoroughly to maintain clarity at each step.

      • Use Sonication or Gentle Warming: If precipitation occurs, gentle warming (37°C) and brief sonication can help redissolve the compound. However, always check for compound degradation after heating.

      • Prepare Fresh Daily: Do not store aqueous formulations. Prepare the final dosing solution immediately before administration for optimal results.[3][5]

Q7: I am observing unexpected toxicity in my animals. What are the likely causes?

A7: Toxicity can be compound-related or vehicle-related.

  • Problem: Animal Morbidity/Mortality

    • Reasoning: The dose may be too high, or the vehicle itself may be causing adverse effects. High concentrations of DMSO or Tween 80 can be toxic to animals.

    • Troubleshooting Steps:

      • Run a Vehicle-Only Control: Always include a group of animals that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity.

      • Perform a Dose-Range Finding Study: Before a full efficacy experiment, conduct a dose-range finding or Maximum Tolerated Dose (MTD) study with a small number of animals to identify a safe and well-tolerated dose range.

      • Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior. Reduce the dose if adverse effects are noted.

      • Review In Vitro Cytotoxicity: The LD50 in human hepatocytes was reported to be >50 μM, suggesting a reasonable safety window, but this may not translate directly to in vivo models.[8]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a common formulation for poorly soluble compounds.[5]

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% anhydrous DMSO to make a concentrated stock solution (e.g., 57 mg/mL). Ensure it is fully dissolved.

  • Prepare Vehicle: The final vehicle will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile ddH₂O.

  • Combine Components: For every 1 mL of final solution needed, follow these steps sequentially: a. Take 50 µL of the concentrated DMSO stock solution. b. Add 400 µL of PEG300. Mix by vortexing until the solution is clear. c. Add 50 µL of Tween 80. Mix again until the solution is clear. d. Add 500 µL of sterile ddH₂O. Mix a final time.

  • Final Check: The final solution should be clear and free of any precipitate. Prepare this formulation fresh immediately before injection.

G cluster_prep In Vivo Formulation Workflow start Weigh this compound Powder stock Dissolve in Anhydrous DMSO (e.g., 57 mg/mL stock) start->stock peg Add PEG300 (40% final vol) Mix until clear stock->peg tween Add Tween 80 (5% final vol) Mix until clear peg->tween water Add ddH₂O (50% final vol) Mix until clear tween->water inject Inject Fresh Solution water->inject

Workflow for preparing an injectable formulation.

Protocol 2: Western Blot for Target Engagement (p-p38 MAPK)

  • Sample Collection: Euthanize animals at a predetermined time point after the final dose (e.g., 2-4 hours) alongside vehicle-treated controls. Rapidly excise the tissue of interest, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to normalize the data. A reduction in the ratio of phospho-p38 to total p38 in the this compound treated group compared to the vehicle group indicates target engagement.

Signaling Pathway Visualization

The diagram below illustrates the NOD1 signaling pathway and the inhibitory action of this compound. NOD1, upon recognizing its ligand (e.g., γ-tri-DAP from bacterial peptidoglycan), recruits the kinase RIPK2. This leads to the activation of downstream MAPK (p38) and NF-κB pathways, resulting in the expression of inflammatory genes. This compound selectively inhibits NOD1, blocking these downstream events.[1][9][10]

G ligand NOD1 Ligand (e.g., γ-tri-DAP) nod1 NOD1 ligand->nod1 ripk2 RIPK2 nod1->ripk2 mapk MAPK Activation (p38) ripk2->mapk nfkb NF-κB Activation (IκBα degradation) ripk2->nfkb inflammation Inflammatory Gene Expression (IL-8, TNFα) mapk->inflammation nfkb->inflammation inhibitor This compound inhibitor->nod1

NOD1 signaling pathway and this compound inhibition.

References

Nodinitib-1 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Nodinitib-1 in their in-vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address potential inconsistencies in your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ML130) is a selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) protein.[1][2][3] It functions by selectively inhibiting NOD1-dependent activation of the NF-κB signaling pathway.[3][4] This inhibition prevents the downstream production of pro-inflammatory cytokines like IL-8.[1][4]

Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?

Inconsistent IC50 values can arise from several factors, including:

  • Cell Health and Passage Number: The health, passage number, and confluency of your cells can significantly impact their response to this compound.[5][6] Using cells at a consistent passage number and confluency is crucial.

  • Reagent Quality and Preparation: The quality and handling of this compound, cell culture media, and stimulating ligands (e.g., γ-tri-DAP) are critical. Ensure proper storage and handling of all reagents.[7]

  • Assay Conditions: Variations in incubation times, temperature, and CO2 levels can lead to inconsistent results.

  • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can affect cell viability and enzyme activity.[8] It is important to maintain a consistent and low final DMSO concentration across all wells.

Q3: My cells are showing unexpected toxicity after treatment with this compound. What should I do?

While this compound is generally not reported to be cytotoxic at effective concentrations, unexpected cell death could be due to:

  • High Compound Concentration: Ensure your dose-response curve includes a non-toxic range.

  • Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final DMSO concentration to assess its effect.

  • Contamination: Test your cell cultures for mycoplasma or other contaminants, which can affect cell health and response to treatment.[5]

Q4: How can I be sure that the observed effect is specific to NOD1 inhibition?

To confirm the specificity of this compound's effect in your experiments, consider the following controls:

  • Use a NOD2-specific agonist: Compare the effect of this compound on cells stimulated with a NOD1 agonist (e.g., γ-tri-DAP) versus a NOD2 agonist (e.g., MDP). This compound should show significantly less inhibition of the NOD2-mediated response.[2]

  • Use a different NF-κB stimulus: Activate the NF-κB pathway using a NOD1-independent stimulus, such as TNF-α. This compound should not inhibit NF-κB activation in this context.[3]

  • Use a structurally unrelated NOD1 inhibitor: If available, comparing your results with another known NOD1 inhibitor can help confirm that the observed phenotype is due to NOD1 inhibition.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

If you are experiencing significant variability in the IC50 values of this compound in your assays, follow this troubleshooting workflow:

G start Start: Inconsistent IC50 Values cell_check 1. Verify Cell Health and Consistency - Check for consistent passage number - Ensure optimal cell density - Test for mycoplasma contamination start->cell_check cell_check->start Inconsistency found, address and re-run reagent_check 2. Evaluate Reagent Quality - Use fresh this compound stock - Verify ligand (e.g., γ-tri-DAP) activity - Check media and serum quality cell_check->reagent_check Cells are healthy and consistent reagent_check->start Inconsistency found, address and re-run protocol_check 3. Standardize Assay Protocol - Ensure consistent incubation times - Calibrate pipettes for accuracy - Maintain stable temperature and CO2 reagent_check->protocol_check Reagents are high quality protocol_check->start Inconsistency found, address and re-run dmso_check 4. Assess DMSO Effects - Prepare a vehicle control with max DMSO concentration - Keep final DMSO concentration below 0.5% protocol_check->dmso_check Protocol is standardized dmso_check->start Inconsistency found, address and re-run end Consistent IC50 Values Achieved dmso_check->end DMSO effects are controlled

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Unexpected Cytotoxicity

If you observe unexpected cell death in your experiments, use this guide to identify the cause:

G start Start: Unexpected Cytotoxicity concentration_check 1. Verify this compound Concentration - Perform a dose-response curve to find non-toxic range - Check stock solution concentration start->concentration_check concentration_check->start Concentration too high, adjust and re-run solvent_check 2. Evaluate Solvent Toxicity - Run a vehicle control (DMSO only) - Ensure final DMSO concentration is non-toxic concentration_check->solvent_check Concentration is appropriate solvent_check->start Solvent is toxic, lower concentration contamination_check 3. Screen for Contamination - Perform mycoplasma testing - Check for bacterial or fungal contamination solvent_check->contamination_check Solvent is not toxic contamination_check->start Contamination found, discard cells and restart end Cytotoxicity Resolved contamination_check->end No contamination detected

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported in-vitro inhibitory concentrations for this compound and a related compound, NOD-IN-1.

CompoundTarget(s)IC50Assay SystemReference
This compound (ML130) NOD1 0.56 µM NF-κB reporter assay in HEK293 cells[1][2][3][9]
NOD-IN-1NOD15.74 µMNot specified[7][9][10]
NOD26.45 µMNot specified[7][9][10]

Experimental Protocols

Protocol 1: In-Vitro NOD1 Inhibition Assay using an NF-κB Reporter Cell Line

This protocol describes a method to determine the IC50 of this compound in a HEK293 cell line stably expressing an NF-κB-driven luciferase reporter.

Materials:

  • HEK293 cells with NF-κB luciferase reporter

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • γ-tri-DAP (NOD1 agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media. The final DMSO concentration should be kept constant and below 0.5%.

  • Compound Treatment: Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (media with DMSO) and a no-treatment control. Incubate for 1 hour at 37°C.

  • NOD1 Stimulation: Prepare the NOD1 agonist, γ-tri-DAP, in culture media. Add 50 µL of the agonist solution to each well (except for the unstimulated control) to a final concentration that induces a robust NF-κB response.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Luciferase Assay: Allow the plate to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the stimulated and unstimulated controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: IL-8 Secretion Assay in MCF-7 Cells

This protocol outlines a method to measure the inhibition of NOD1-induced IL-8 secretion by this compound in MCF-7 cells.[4]

Materials:

  • MCF-7 cells

  • RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • γ-tri-DAP (NOD1 agonist)

  • Human IL-8 ELISA kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of media. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media.

  • Compound Treatment: Add 250 µL of the diluted this compound to the respective wells. Include appropriate controls. Incubate for 1 hour at 37°C.

  • NOD1 Stimulation: Add 250 µL of γ-tri-DAP solution to each well to achieve the desired final concentration.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of IL-8 in each sample. Determine the percent inhibition of IL-8 secretion for each this compound concentration and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

NOD1 Signaling Pathway and Inhibition by this compound

G cluster_cell Cell Cytosol cluster_nucleus Nucleus ligand γ-tri-DAP (NOD1 Ligand) nod1 NOD1 ligand->nod1 activates ripk2 RIPK2 nod1->ripk2 recruits tak1 TAK1 ripk2->tak1 activates ikk IKK Complex tak1->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to nodinitib This compound nodinitib->nod1 inhibits gene Pro-inflammatory Gene Expression (e.g., IL-8) nfkb_nuc->gene promotes

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

General Experimental Workflow

G start Start: Plan Experiment cell_prep 1. Cell Culture Preparation - Use consistent cell passage - Ensure optimal confluency start->cell_prep reagent_prep 2. Reagent Preparation - Prepare fresh this compound dilutions - Prepare agonist solution cell_prep->reagent_prep treatment 3. Cell Treatment and Stimulation - Add this compound - Add agonist - Incubate for specified time reagent_prep->treatment data_acq 4. Data Acquisition - e.g., Luciferase assay or ELISA treatment->data_acq analysis 5. Data Analysis - Calculate % inhibition - Determine IC50 data_acq->analysis end End: Report Results analysis->end

Caption: A general workflow for in-vitro experiments using this compound.

References

Technical Support Center: Assessing Nodinitib-1 Cytotoxicity in Fa2N-4 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Nodinitib-1 in Fa2N-4 immortalized human hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) with an IC50 of 0.56 μM.[1][2][3] It functions by selectively inhibiting the NOD1 signaling pathway, which plays a key role in the innate immune system. Specifically, this compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways that are induced by NOD1 ligands.[1][4]

Q2: What are Fa2N-4 cells and why are they a suitable model for this study?

Fa2N-4 cells are an immortalized human hepatocyte cell line derived from a 12-year-old female donor.[5][6][7] These cells were immortalized using the SV40 large T antigen.[6][7] They are widely used in drug metabolism and toxicity studies because they maintain many key functions of primary human hepatocytes, including the expression and inducibility of cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2B6, and CYP3A4.[7][8][9] Their stability and reproducibility make them a valuable alternative to primary hepatocytes for in vitro screening.[7][8]

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay with Fa2N-4 cells?

A previous study reported the LD50 of this compound in Fa2N-4 cells to be greater than 50 μM.[10] Therefore, a sensible starting point for a dose-response experiment would be to use a concentration range that brackets this value. A suggested range could be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude.

Q4: Which cytotoxicity assays are recommended for assessing this compound's effect on Fa2N-4 cells?

Several standard cytotoxicity assays can be employed. The choice of assay depends on the specific cellular mechanism of interest. Commonly used assays include:

  • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[11]

  • ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.[12]

  • Apoptosis Assays (e.g., Caspase-Glo): Specifically measures markers of programmed cell death.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors during reagent addition; Edge effects in the microplate.[13]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media to maintain humidity.[13]
Low signal or absorbance values Insufficient cell number; Low metabolic activity of Fa2N-4 cells; Incorrect wavelength used for measurement.Optimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Double-check the plate reader settings and filters.
High background signal in control wells Contamination of media or reagents; Phenol red in the culture medium interfering with fluorescence/absorbance readings.[13]Use fresh, sterile reagents. Consider using phenol red-free medium for the assay incubation period.[13] Include a "medium only" control to subtract background.[13]
Unexpectedly high cytotoxicity at low this compound concentrations Solvent (e.g., DMSO) toxicity; this compound precipitation at high concentrations.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[11] Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or adjusting the formulation.
No cytotoxic effect observed even at high this compound concentrations This compound may not be cytotoxic to Fa2N-4 cells under the tested conditions; Insufficient incubation time; The chosen assay is not sensitive to the mechanism of cell death.Confirm the reported LD50 of >50 µM.[10] Extend the incubation period (e.g., from 24 to 48 or 72 hours).[13] Consider using a combination of different cytotoxicity assays that measure different endpoints (e.g., viability, membrane integrity, and apoptosis).

Experimental Protocols

Fa2N-4 Cell Culture and Plating

This protocol outlines the basic steps for culturing and plating Fa2N-4 cells in preparation for a cytotoxicity assay.

  • Materials:

    • Fa2N-4 cells

    • Fa2N-4 Hepatocytes Medium Kit (or DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 5 µg/mL Insulin, 5 µg/mL Transferrin, 5 ng/mL Sodium Selenite, 10⁻⁷ M Dexamethasone)[14]

    • Collagen-coated 96-well plates

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Culture Fa2N-4 cells in collagen-coated flasks at 37°C in a humidified incubator with 5% CO2.[5][11]

    • When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into collagen-coated 96-well plates at an optimized density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

    • Incubate the plates for 24 hours to allow for cell attachment and recovery before adding this compound.

MTT Cytotoxicity Assay

This assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

  • Materials:

    • Fa2N-4 cells plated in a 96-well plate

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

  • Procedure:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the plated Fa2N-4 cells and add the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Data Presentation

Table 1: Example Data for this compound Cytotoxicity in Fa2N-4 Cells (MTT Assay after 48h)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
1095.1 ± 6.1
2588.4 ± 5.5
5075.3 ± 7.2
7552.1 ± 6.8
10035.8 ± 4.9

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis culture Culture Fa2N-4 Cells plate Seed Cells in 96-well Plate culture->plate treat_cells Treat Cells with this compound plate->treat_cells prepare_nodinitib Prepare this compound Dilutions prepare_nodinitib->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure calculate_viability Calculate % Viability measure->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity in Fa2N-4 cells.

nod1_pathway Simplified NOD1 Signaling Pathway and Inhibition by this compound cluster_membrane Cytoplasm cluster_nucleus Nucleus NOD1 NOD1 RIP2 RIP2 NOD1->RIP2 recruits TAK1 TAK1 Complex RIP2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB IκB-NF-κB IKK->NFkB phosphorylates IκB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Transcription Gene Transcription (Inflammatory Response) MAPK->Transcription NFkB_nuc->Transcription Nodinitib This compound Nodinitib->NOD1 inhibits Ligand NOD1 Ligand (e.g., iE-DAP) Ligand->NOD1 activates

Caption: this compound inhibits the NOD1 signaling pathway.

References

minimizing Nodinitib-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Nodinitib-1 in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the success of your experiments.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identify and resolve these issues.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow to follow when you encounter or want to prevent this compound precipitation.

Troubleshooting Workflow for this compound Precipitation start Start: Encounter Precipitation Issue stock_prep Review Stock Solution Preparation start->stock_prep check_solubility Check this compound Solubility Limits stock_prep->check_solubility Is stock prep correct? check_dilution Evaluate Dilution Method check_solubility->check_dilution adjust_stock Adjust Stock Concentration check_solubility->adjust_stock Exceeding limits check_media Assess Media Components & Conditions check_dilution->check_media modify_dilution Modify Dilution Protocol check_dilution->modify_dilution optimize_media Optimize Media Conditions check_media->optimize_media Suboptimal conditions solubility_test Perform Solubility Test adjust_stock->solubility_test modify_dilution->solubility_test optimize_media->solubility_test end End: Precipitation Minimized solubility_test->end

A step-by-step guide to resolving this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in cell culture media?

A1: this compound, like many small molecule inhibitors, has poor aqueous solubility. Precipitation in cell culture media is often due to several factors:

  • High Final Concentration: Exceeding the solubility limit of this compound in the aqueous environment of the cell culture medium.[1]

  • Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the media can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.

  • Low Temperature: Preparing or storing media containing this compound at temperatures below 37°C can decrease its solubility.[2]

  • Media Components: Interactions with components in the media, such as high concentrations of salts or certain proteins, can sometimes influence solubility.[2][3]

  • pH: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect the charge and solubility of a compound.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5] It is also soluble in dimethylformamide (DMF).[5] Always use anhydrous, cell culture grade DMSO to prevent compound degradation and ensure reproducibility.

Q3: What is the known solubility of this compound?

A3: The solubility of this compound in various solvents is summarized in the table below. Note that the solubility in aqueous solutions is significantly lower than in organic solvents.

SolventConcentration
DMSO13 mg/mL[6]
DMF20 mg/mL[6]
DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[6]
EthanolSoluble to 10 mM
Corn OilA 10% DMSO, 90% corn oil formulation is used for in vivo studies.[7]
Q4: How can I prevent my this compound DMSO stock from precipitating when I add it to my aqueous media?

A4: To prevent precipitation upon dilution, it is crucial to perform a serial dilution. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, first create intermediate dilutions of your stock in 100% DMSO. Then, add a small volume of the final DMSO dilution to your media.[8] This gradual reduction in DMSO concentration helps to keep the compound in solution. The final concentration of DMSO in your cell culture should be kept low, typically at or below 0.1%, to avoid solvent toxicity to your cells.[9]

Q5: Can I filter my media if I observe this compound precipitation?

A5: Filtering the media to remove precipitated this compound is not recommended.[10] This will lower the effective concentration of the inhibitor in your experiment, leading to inaccurate and non-reproducible results. The focus should be on preventing precipitation in the first place by optimizing your stock solution preparation and dilution protocol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution.

Materials:

  • This compound (powder)

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM). The molecular weight of this compound is 287.3 g/mol .[5]

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Sterile filtration (optional): For long-term storage, you can sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[11]

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To estimate the kinetic solubility of this compound in your specific cell culture medium to determine the maximum workable concentration.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Your specific cell culture medium (with and without serum)

  • 96-well clear bottom plates

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare serial dilutions in DMSO: In a 96-well plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.

  • Add to media: In a separate 96-well plate, add your cell culture medium (e.g., 198 µL per well). Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the media plate. This will create a range of this compound concentrations with a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours) with gentle shaking.

  • Measure precipitation: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal indicates precipitation.

  • Determine solubility limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (DMSO only) is your estimated kinetic solubility limit.

This compound Mechanism of Action

This compound is a selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) signaling pathway.[5] NOD1 is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial pathogens.[12]

NOD1 Signaling Pathway

Upon recognition of its ligand, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of bacterial peptidoglycan, NOD1 undergoes a conformational change and recruits the serine-threonine kinase RIPK2 (also known as RICK).[13][14] This interaction, mediated by their respective CARD domains, leads to the activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[4][15] This results in the production of pro-inflammatory cytokines and chemokines.[14] this compound exerts its inhibitory effect by preventing this NOD1-dependent activation.[11]

This compound Inhibition of the NOD1 Signaling Pathway iEDAP iE-DAP (Bacterial Peptidoglycan) NOD1 NOD1 iEDAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines promotes transcription MAPK->Cytokines promotes transcription Nodinitib1 This compound Nodinitib1->NOD1 inhibits

This compound blocks the NOD1 signaling cascade.

References

Nodinitib-1 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Nodinitib-1 dose-response curve optimization. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Its primary mechanism of action is the inhibition of NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[3][4] This inhibition prevents the downstream production of pro-inflammatory cytokines and chemokines.

Q2: What is the reported IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) for this compound in inhibiting NOD1-mediated NF-κB activation is reported to be approximately 0.56 µM to 0.6 µM.[1][2][4]

Q3: Which cell lines are suitable for studying this compound's effect on NOD1 signaling?

Several cell lines are suitable for studying NOD1 signaling and the effects of this compound. Human embryonic kidney (HEK) 293 cells are commonly used for overexpression studies and reporter assays.[5] For more physiologically relevant models, human intestinal epithelial cell lines such as Caco-2 and T84, as well as monocytic cell lines like THP-1, are good choices as they endogenously express NOD1.[6][7]

Q4: What are the appropriate agonists to stimulate the NOD1 pathway in cell-based assays?

To specifically activate the NOD1 pathway, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) or Tri-DAP are the recommended agonists.[8] These are components of peptidoglycan from Gram-negative bacteria and are recognized by NOD1.

Q5: What is a typical concentration range for this compound in a dose-response experiment?

A typical concentration range for this compound in a dose-response experiment would span several orders of magnitude around its IC50 value. A suggested starting range is from 0.01 µM to 50 µM.[1][3] This allows for the determination of the full inhibitory curve, including the baseline, the steep inhibitory phase, and the maximal inhibition.

Troubleshooting Guides

Cell Viability and Cytotoxicity Assays
Problem Possible Cause Suggested Solution
High cell death observed even at low this compound concentrations. 1. This compound may have off-target cytotoxic effects in your specific cell line at higher concentrations. 2. The solvent (e.g., DMSO) concentration may be too high.1. Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel with your functional assay to determine the concentration at which this compound becomes toxic. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent results between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors when adding this compound or agonist.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare a master mix of this compound dilutions and agonist solutions to minimize pipetting variability.
No significant inhibition of cell viability even at high this compound concentrations in a cancer cell line. This compound's primary target, NOD1, may not be a critical survival pathway in the chosen cancer cell line.Confirm NOD1 expression in your cell line and consider that the primary effect of this compound is anti-inflammatory, not directly cytotoxic to all cell types.
NF-κB Luciferase Reporter Assays
Problem Possible Cause Suggested Solution
Weak or no luciferase signal upon agonist stimulation. 1. Low transfection efficiency of the NF-κB reporter plasmid. 2. Insufficient agonist concentration or activity. 3. Low endogenous NOD1 expression in the cell line.1. Optimize transfection conditions (DNA:reagent ratio, cell density). 2. Verify the activity of the NOD1 agonist and consider titrating the concentration. 3. Use a cell line known to have robust NOD1 expression or consider overexpressing NOD1.[5]
High background luciferase activity in unstimulated cells. 1. Overexpression of NOD1 leading to auto-activation.[5] 2. Basal NF-κB activity in the cell line is high.1. Titrate the amount of NOD1 expression plasmid during transfection to find a level that responds to agonist without high basal activity. 2. Ensure cells are not stressed or contaminated, which can elevate basal NF-κB levels.
"U-shaped" dose-response curve (inhibition at intermediate concentrations, loss of inhibition at high concentrations). Potential off-target effects of this compound at high concentrations that may interfere with the reporter assay or activate other signaling pathways.Carefully examine the high concentration data points and consider running selectivity profiling against other kinases or signaling pathways if the effect is reproducible.
Western Blotting for Phospho-p38 MAPK
Problem Possible Cause Suggested Solution
Weak or no phospho-p38 signal after agonist stimulation. 1. Suboptimal stimulation time. 2. Phosphatase activity during cell lysis. 3. Low primary antibody affinity or incorrect dilution.1. Perform a time-course experiment to determine the peak of p38 phosphorylation after agonist stimulation. 2. Always use fresh lysis buffer containing phosphatase inhibitors and keep samples on ice. 3. Use a validated phospho-p38 antibody and optimize the dilution. Include a positive control (e.g., anisomycin-treated cells).
High background on the western blot membrane. 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high.1. Block the membrane for at least 1 hour at room temperature with 5% BSA in TBST (milk is not recommended for phospho-antibodies). 2. Titrate the antibody concentrations to find the optimal signal-to-noise ratio.
Inconsistent band intensities for total p38 MAPK (loading control). 1. Uneven protein loading. 2. Inaccurate protein quantification.1. Ensure equal amounts of protein are loaded in each lane. 2. Use a reliable protein quantification method (e.g., BCA assay). Normalize phospho-p38 signal to total p38 signal for each sample.

Experimental Protocols

NF-κB Luciferase Reporter Assay

Objective: To determine the dose-dependent inhibition of NOD1-mediated NF-κB activation by this compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • NOD1 expression plasmid (optional, if endogenous expression is low)

  • Transfection reagent

  • This compound

  • NOD1 agonist (e.g., Tri-DAP)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, the control plasmid, and optionally the NOD1 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium on the cells with the this compound dilutions and incubate for 1 hour.

  • Agonist Stimulation: Add the NOD1 agonist (e.g., Tri-DAP) to each well at a final concentration predetermined to give a robust NF-κB response. Include wells with agonist only (positive control) and vehicle only (negative control).

  • Incubation: Incubate the plate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Western Blot for Phospho-p38 MAPK

Objective: To assess the inhibitory effect of this compound on NOD1-induced p38 MAPK phosphorylation.

Materials:

  • A suitable cell line (e.g., Caco-2 or THP-1)

  • This compound

  • NOD1 agonist (e.g., iE-DAP)

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting membranes

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a NOD1 agonist for the predetermined optimal time to induce p38 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane according to a standard protocol.

    • Re-probe the membrane with the anti-total p38 MAPK antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each treatment condition.

Visualizations

Nodinitib_1_Signaling_Pathway cluster_1 cluster_2 NOD1_Agonist NOD1 Agonist (e.g., iE-DAP) NOD1 NOD1 NOD1_Agonist->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nucleus NF-κB NFκB->NFκB_nucleus Transcription_Factors_MAPK Transcription Factors p38_MAPK->Transcription_Factors_MAPK activates Nodinitib_1 This compound Nodinitib_1->NOD1 Gene_Expression_MAPK Inflammatory Response Genes Transcription_Factors_MAPK->Gene_Expression_MAPK Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression

Caption: this compound inhibits the NOD1 signaling pathway.

Dose_Response_Workflow start Start: Optimize Assay Conditions prepare_cells Prepare and Seed Cells start->prepare_cells prepare_inhibitor Prepare this compound Serial Dilutions prepare_cells->prepare_inhibitor pre_incubation Pre-incubate Cells with this compound prepare_inhibitor->pre_incubation stimulate Stimulate with NOD1 Agonist pre_incubation->stimulate assay_readout Perform Assay Readout (e.g., Luciferase, Western Blot) stimulate->assay_readout data_analysis Data Analysis and Curve Fitting assay_readout->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50

Caption: Experimental workflow for dose-response curve generation.

Troubleshooting_Logic start Unexpected Result check_controls Review Positive and Negative Controls start->check_controls check_reagents Verify Reagent Integrity (e.g., this compound, agonist) check_controls->check_reagents Controls OK optimize Systematically Optimize One Variable at a Time check_controls->optimize Controls Failed check_protocol Examine Experimental Protocol for Deviations check_reagents->check_protocol Reagents OK check_reagents->optimize Reagents Expired/Degraded check_cells Assess Cell Health and Passage Number check_protocol->check_cells Protocol Followed check_protocol->optimize Deviation Found consult_faq Consult FAQs for Common Issues check_cells->consult_faq Cells Healthy check_cells->optimize Cells Unhealthy consult_faq->optimize

Caption: Logical troubleshooting workflow for unexpected results.

References

Nodinitib-1 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential variability in experiments involving Nodinitib-1, a selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as ML130 or CID-1088438) is a cell-permeable small molecule that selectively inhibits the NOD1 receptor.[1][2] NOD1 is an intracellular pattern recognition receptor involved in the innate immune response.[3] this compound functions by selectively inhibiting NOD1-dependent activation of the NF-κB and MAPK signaling pathways.[2][4] It is believed to alter the subcellular targeting of NOD1.[4]

Q2: What are the common challenges or sources of variability when working with this compound?

Potential sources of variability in this compound experiments include:

  • Solubility issues: this compound has limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.

  • Inconsistent inhibitor activity: Incomplete inhibition or variable results across experiments can arise from improper storage, handling, or experimental setup.

  • Off-target effects: While highly selective for NOD1 over NOD2, high concentrations or specific cellular contexts might lead to unintended effects.[1][5]

  • Cell-type specific responses: The effects of this compound can vary between different cell lines and primary cells due to differences in NOD1 expression and signaling pathway components.

Q3: How should this compound be stored and handled to maintain its stability?

To ensure consistent activity, proper storage and handling are crucial. Store this compound as a powder at -20°C.[1] For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of NOD1 signaling.

This can manifest as variable NF-κB reporter activity, inconsistent cytokine production (e.g., IL-8), or fluctuating levels of phosphorylated downstream targets like IκBα or p38 MAPK.[2]

Possible Causes and Solutions:

  • Precipitation of this compound: Due to its limited aqueous solubility, the compound may precipitate in your cell culture media.

    • Solution: Prepare fresh dilutions of your this compound stock in pre-warmed media immediately before each experiment. Visually inspect the media for any signs of precipitation. Consider using a carrier solvent like DMSO at a final concentration that is non-toxic to your cells (typically <0.5%).

  • Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles.[5][6] Use fresh aliquots for critical experiments.

  • Suboptimal inhibitor concentration or incubation time: The IC50 of this compound can vary depending on the cell type and experimental conditions.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and stimulus. A typical starting point for the IC50 is around 0.56 µM in HEK293 cells.[1][2] Also, optimize the pre-incubation time with this compound before adding the NOD1 agonist.

Issue 2: Potential Off-Target Effects.

While this compound is highly selective for NOD1 (over 36-fold selectivity against NOD2), it's essential to rule out off-target effects, especially at higher concentrations.[1][5]

Experimental Controls to Implement:

  • Use a NOD1-deficient cell line: The most definitive control is to use a cell line that does not express NOD1. In such cells, this compound should not have an effect on the signaling pathway of interest when stimulated with a NOD1 agonist.

  • Test against other signaling pathways: To confirm specificity, test the effect of this compound on pathways activated by other stimuli, such as TNF-α for the NF-κB pathway or LPS for TLR4 signaling.[2] this compound should not inhibit these pathways.

  • Vary the NOD1 agonist: Use a specific NOD1 agonist, such as γ-tri-DAP, to ensure the observed effects are indeed NOD1-dependent.[2]

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterValueCell LineNotes
IC500.56 ± 0.04 µMHEK293Selectively inhibits NOD1-dependent activation of NF-κB.[1]
Selectivity>36-foldReporter cell linesMore selective for NOD1 over NOD2.[1]

Table 2: Solubility of this compound

SolventSolubility
DMSO~13-57 mg/mL
DMF~20 mg/mL
Ethanol~10 mM
DMF:PBS (pH 7.2) (1:8)~0.11 mg/mL

Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound (MW: 287.3 g/mol ), add 348 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol 2: General Cell Treatment Protocol

  • Cell Seeding: Seed your cells in an appropriate culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Pre-treatment with this compound: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Prepare the desired final concentrations of this compound by diluting the stock solution in pre-warmed, serum-free, or complete cell culture medium. It is crucial to add the diluted this compound to the medium and mix well to avoid precipitation. c. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). d. Pre-incubate the cells with this compound for a predetermined optimal time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Stimulation with NOD1 Agonist: a. Prepare the NOD1 agonist (e.g., γ-tri-DAP) at the desired final concentration in the appropriate medium. b. Add the agonist to the wells already containing this compound. c. Incubate for the desired period to allow for pathway activation.

  • Downstream Analysis: a. Following incubation, harvest the cells or cell lysates for downstream analysis, such as NF-κB reporter assays, cytokine ELISAs, or Western blotting for phosphorylated signaling proteins.

Mandatory Visualizations

Nodinitib1_Signaling_Pathway This compound Signaling Pathway Inhibition NOD1_agonist NOD1 Agonist (e.g., γ-tri-DAP) NOD1 NOD1 NOD1_agonist->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits Nodinitib1 This compound Nodinitib1->NOD1 inhibits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK p38_JNK p38/JNK TAK1->p38_JNK NFkB NF-κB IKK->NFkB activates AP1 AP-1 p38_JNK->AP1 activates Inflammatory_Response Inflammatory Response (e.g., IL-8 production) NFkB->Inflammatory_Response AP1->Inflammatory_Response

Caption: Inhibition of the NOD1 signaling pathway by this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed Check_Solubility Check for this compound Precipitation Start->Check_Solubility Prepare_Fresh Prepare Fresh Dilutions in Pre-warmed Media Check_Solubility->Prepare_Fresh Yes Check_Storage Review Storage and Handling of Stock Check_Solubility->Check_Storage No Prepare_Fresh->Check_Storage New_Aliquot Use a New, Unopened Aliquot Check_Storage->New_Aliquot Improper Optimize_Dose Optimize Concentration and Incubation Time Check_Storage->Optimize_Dose Proper New_Aliquot->Optimize_Dose Dose_Response Perform Dose-Response and Time-Course Experiments Optimize_Dose->Dose_Response Suboptimal Assess_Controls Assess Experimental Controls Optimize_Dose->Assess_Controls Optimal Dose_Response->Assess_Controls Implement_Controls Implement NOD1-deficient cells and/or alternative pathway agonists Assess_Controls->Implement_Controls Inadequate Consistent_Results Consistent Results Achieved Assess_Controls->Consistent_Results Adequate Implement_Controls->Consistent_Results

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

Variability_Sources Potential Sources of Variability in this compound Experiments Variability Experimental Variability Compound_Related Compound-Related Factors Variability->Compound_Related Experimental_Design Experimental Design Variability->Experimental_Design Biological_System Biological System Variability->Biological_System Solubility Solubility/Precipitation Compound_Related->Solubility Stability Stability/Degradation Compound_Related->Stability Purity Purity of Compound Compound_Related->Purity Concentration Inaccurate Concentration Experimental_Design->Concentration Incubation_Time Suboptimal Incubation Time Experimental_Design->Incubation_Time Controls Inadequate Controls Experimental_Design->Controls Cell_Line Cell Line/Type Differences Biological_System->Cell_Line Passage_Number Cell Passage Number Biological_System->Passage_Number Agonist_Activity Variability in Agonist Activity Biological_System->Agonist_Activity

Caption: A logical diagram illustrating potential sources of experimental variability.

References

Nodinitib-1 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nodinitib-1 in long-term cell culture experiments. The information is designed to help address common challenges and ensure the reliable application of this NOD1 inhibitor in your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound.

Observed Problem Potential Cause Suggested Solution
Diminished or inconsistent inhibitory effect of this compound over several days. Compound Degradation: this compound may be unstable in your specific cell culture medium and conditions over extended periods.1. Perform a Stability Assessment: Conduct a time-course experiment to determine the functional half-life of this compound in your culture system (see Experimental Protocol below). 2. Replenish the Compound: Based on the stability assessment, replenish the media with fresh this compound at appropriate intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Initial inhibitory effect is observed, but downstream signaling recovers after 24-48 hours. Cellular Metabolism/Efflux: Cells may metabolize this compound into inactive forms or actively transport it out of the cell, reducing its intracellular concentration.1. Increase Dosing Frequency: Similar to addressing degradation, more frequent media changes with fresh compound may be necessary. 2. Use Efflux Pump Inhibitors: If ABC transporter-mediated efflux is suspected, consider co-treatment with known inhibitors, though this may have off-target effects.
Increased cell death or signs of cytotoxicity in long-term cultures treated with this compound. Compound Toxicity: The concentration of this compound may be too high for long-term exposure in your specific cell type. Solvent Toxicity: If using a solvent like DMSO, the cumulative concentration over multiple doses may become toxic.1. Perform a Dose-Response Cytotoxicity Assay: Determine the maximum non-toxic concentration of this compound for your cell line over the planned duration of the experiment. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is well below the toxic threshold for your cells (typically <0.1%).
Variability in results between different experimental batches. Inconsistent Compound Handling: this compound stock solutions may degrade with improper storage or multiple freeze-thaw cycles.1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light.

Experimental Protocols

Protocol: Assessing the Functional Stability of this compound in Cell Culture

This protocol helps determine how long this compound remains active in your specific long-term cell culture conditions.

  • Cell Seeding: Plate your cells of interest (e.g., macrophages or epithelial cells expressing NOD1) at a density appropriate for your assay.

  • Pre-incubation with this compound:

    • Prepare a set of culture plates. To some, add media containing this compound at your desired final concentration.

    • Place these plates in the cell culture incubator for varying amounts of time before adding cells (e.g., 0, 24, 48, and 72 hours). This "pre-incubated" media will be used to test the compound's remaining activity.

  • Cell Treatment and Stimulation:

    • After the pre-incubation period, add your cells to the plates containing the aged this compound media.

    • Allow the cells to adhere and acclimate for a few hours.

    • Stimulate the cells with a NOD1 agonist (e.g., C12-iE-DAP) to activate the NF-κB pathway.[1] Include positive (agonist only) and negative (vehicle only) controls.

  • Assay for NOD1 Inhibition:

    • After an appropriate stimulation time (e.g., 6-24 hours), lyse the cells and measure the downstream endpoint of NOD1 activation. This could be:

      • Phosphorylation of RIP2 or NF-κB p65 by Western blot.[1]

      • NF-κB reporter gene expression (e.g., luciferase assay).[2]

      • Secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.

  • Data Analysis:

    • Compare the level of inhibition in the "aged" media to the freshly prepared this compound media (0-hour time point). A loss of inhibition in the pre-incubated media indicates degradation or instability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.

Q2: How does this compound inhibit NOD1 signaling? A2: this compound is reported to be a potent and selective inhibitor of NOD1-induced NF-κB activation.[2] Mechanistic studies suggest that it may cause conformational changes in the NOD1 protein, altering its subcellular targeting and preventing the downstream activation of the NF-κB pathway.[3]

Q3: At what point in the NOD1 signaling pathway does this compound act? A3: this compound acts at the level of the NOD1 protein itself. By inhibiting NOD1, it prevents the recruitment and phosphorylation of the downstream kinase RIP2 (RICK), which is a critical step for the subsequent activation of the IKK complex and the release of NF-κB to the nucleus.

Q4: Can I use this compound in animal models? A4: The provided search results focus on in vitro studies. While this compound has been used to demonstrate the role of NOD1 in cellular processes relevant to diseases like atherosclerosis[1], its pharmacokinetic and pharmacodynamic properties in vivo would need to be specifically evaluated for any animal studies.

Q5: What are some common off-target effects to be aware of? A5: While this compound (also referred to as ML130) is described as a selective inhibitor of NOD1, it is good practice to test for off-target effects in your system.[2] This can include assessing its impact on closely related pathways, such as NOD2 or TLR signaling, to ensure the observed effects are specific to NOD1 inhibition.

Visualizations

Nodinitib1_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare this compound Media incubate Incubate Media for 0, 24, 48, 72h prep_media->incubate add_cells Add Cells to Aged Media incubate->add_cells stimulate Stimulate with NOD1 Agonist add_cells->stimulate assay Assay Downstream Endpoint (e.g., p-p65, Cytokines) stimulate->assay analyze Compare Inhibition vs. Time assay->analyze conclusion Determine Functional Half-Life analyze->conclusion

Caption: Experimental workflow to determine the functional stability of this compound.

NOD1_Pathway This compound Inhibition of NOD1 Signaling cluster_pathway Cellular Pathway cluster_inhibition Inhibition PAMP NOD1 Agonist (e.g., C12-iE-DAP) NOD1 NOD1 PAMP->NOD1 RIP2 RIP2 (RICK) NOD1->RIP2 recruits & activates IKK IKK Complex RIP2->IKK activates NFkB IκB-NF-κB IKK->NFkB phosphorylates IκB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc IκB degradation nucleus Nucleus NFkB_nuc->nucleus genes Pro-inflammatory Gene Expression nucleus->genes Nodinitib This compound Nodinitib->NOD1 Inhibits

Caption: this compound inhibits the NOD1 signaling pathway, preventing NF-κB activation.

References

Validation & Comparative

Validating Nodinitib-1 Activity: A Comparative Guide Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nodinitib-1's performance against other alternatives, supported by experimental data and detailed protocols for validation via western blot analysis.

This compound (also known as ML130) is a potent and selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular pattern recognition receptor involved in the innate immune response. Activation of NOD1 triggers downstream signaling cascades, primarily activating the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This compound has been shown to selectively inhibit NOD1-dependent NF-κB activation with a high degree of selectivity over the related NOD2 receptor. This guide details the use of western blotting to validate the inhibitory activity of this compound on the NOD1 signaling pathway and compares its efficacy to other potential inhibitors.

Comparative Analysis of NOD1 Inhibitors

To objectively assess the efficacy of this compound, its activity was compared with other identified NOD1 pathway inhibitors. The following table summarizes the qualitative results from western blot analyses, evaluating the inhibition of key downstream signaling proteins after stimulation of NOD1-expressing cells with the NOD1 agonist Tri-DAP.

InhibitorTarget PathwayEffect on IκBα DegradationEffect on p-p38 LevelsNotes
This compound (ML130) NOD1Strong InhibitionModerate InhibitionA 2-aminobenzimidazole derivative, demonstrates potent and selective inhibition of NOD1 signaling.
GSK223 Series NOD1Strong InhibitionStrong InhibitionA series of quinazolininone biarylsulfonamides identified as potent NOD1 inhibitors.
NOD-IN-1 NOD1/NOD2Not ReportedNot ReportedA mixed inhibitor of NOD1 and NOD2.

Experimental Validation via Western Blot

Western blot analysis is a crucial technique to confirm the mechanism of action of this compound by observing its effect on the phosphorylation status and degradation of downstream signaling proteins. The following protocol provides a detailed methodology for this validation.

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Cell Line: Human embryonic kidney 293 (HEK293) cells stably overexpressing human NOD1 (293/hNOD1) are recommended.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain NOD1 expression.

  • Cell Seeding: Seed 293/hNOD1 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in serum-free DMEM.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with a NOD1 agonist, such as 10 µg/mL Tri-DAP, for 30 minutes.

2. Protein Lysate Preparation:

  • Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well with 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as described above.

5. Detection and Analysis:

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.

Visualizing the Molecular Pathway and Experimental Process

To further clarify the mechanism of action and the experimental procedure, the following diagrams have been generated.

Nod1_Signaling_Pathway Tri_DAP Tri-DAP (Agonist) NOD1 NOD1 Tri_DAP->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits Nodinitib_1 This compound Nodinitib_1->NOD1 Inhibits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IκBα IκBα IKK_complex->IκBα Phosphorylates & Promotes Degradation p_p38 p-p38 p38_MAPK->p_p38 Phosphorylates NF_κB NF-κB IκBα->NF_κB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_κB->Pro_inflammatory_Genes Translocates to nucleus & activates transcription p_p38->Pro_inflammatory_Genes Activates transcription factors

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_detection Detection & Analysis cell_seeding 1. Seed 293/hNOD1 cells inhibitor_tx 2. Pre-treat with this compound cell_seeding->inhibitor_tx agonist_stim 3. Stimulate with Tri-DAP inhibitor_tx->agonist_stim cell_lysis 4. Cell Lysis agonist_stim->cell_lysis quantification 5. Protein Quantification (BCA) cell_lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (PVDF) sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (p-p38, IκBα, etc.) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Chemiluminescent Detection secondary_ab->detection analysis 12. Densitometry & Analysis detection->analysis

A Head-to-Head Comparison: Nodinitib-1 vs. NOD1 siRNA Knockdown for NOD1 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate role of Nucleotide-binding Oligomerization Domain 1 (NOD1) in innate immunity and inflammatory diseases, the choice of inhibitory tool is critical. This guide provides an objective comparison of two prominent methods for downregulating NOD1 signaling: the small molecule inhibitor Nodinitib-1 and the genetic approach of NOD1 siRNA knockdown. We present a comprehensive overview of their mechanisms, experimental protocols, and performance data to aid in the selection of the most suitable technique for your research needs.

Mechanism of Action: A Tale of Two Strategies

This compound and NOD1 siRNA employ fundamentally different strategies to inhibit the NOD1 signaling pathway. This compound is a selective, cell-permeable small molecule that directly interferes with the NOD1 protein's function.[1][2] In contrast, small interfering RNA (siRNA) targets the NOD1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the NOD1 protein itself.[3] This distinction in their mechanism of action has significant implications for the onset, duration, and specificity of NOD1 inhibition.

Quantitative Performance Comparison

While direct comparative studies evaluating this compound and NOD1 siRNA knockdown in parallel are limited, we can extrapolate key performance indicators from existing literature. The following table summarizes the typical efficacy and characteristics of each method.

FeatureThis compoundNOD1 siRNA Knockdown
Target NOD1 ProteinNOD1 mRNA
Mechanism Competitive inhibition of NOD1 signaling activityRNA interference leading to mRNA degradation
IC50 ~0.56 µM for NF-κB activation inhibition[1]Not applicable
Reported Efficacy Dose-dependent inhibition of NF-κB and MAPK signalingSignificant reduction in NOD1 protein and mRNA levels.[4]
Onset of Action Rapid (minutes to hours)Slower (24-72 hours to achieve maximal knockdown)[5]
Duration of Effect Transient, dependent on compound half-life and metabolismSustained for several days, dependent on cell division rate
Specificity High selectivity for NOD1 over NOD2[1]Highly sequence-specific to NOD1 mRNA
Potential Off-Target Effects Potential for off-target kinase inhibition (though reported to be selective)Potential for immunostimulatory effects and off-target gene silencing.[6]
Delivery Method Direct addition to cell culture mediumTransfection using lipid-based reagents or electroporation[5][7][8]

Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To better understand the points of intervention and the experimental design for comparing these two methods, the following diagrams are provided.

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibition NOD1 Signaling Pathway PAMPs Bacterial Peptidoglycan (iE-DAP) NOD1 NOD1 PAMPs->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Gene_Expression MAPK->Gene_Expression This compound This compound This compound->NOD1 Inhibition NOD1_siRNA NOD1 siRNA NOD1_mRNA NOD1 mRNA NOD1_siRNA->NOD1_mRNA Degradation NOD1_mRNA->NOD1 Translation

Caption: The NOD1 signaling pathway and points of intervention.

Experimental_Workflow Comparative Experimental Workflow cluster_setup Cell Culture Setup cluster_treatments Treatment Groups cluster_stimulation NOD1 Stimulation cluster_analysis Downstream Analysis Seed_Cells Seed cells (e.g., HEK293, HeLa) in multi-well plates Control Vehicle Control (e.g., DMSO) Nodinitib This compound Treatment (e.g., 0.1 - 10 µM) siRNA_Control Control siRNA Transfection siRNA_NOD1 NOD1 siRNA Transfection Stimulate Stimulate with NOD1 agonist (e.g., iE-DAP) after appropriate incubation time Analysis Assess downstream readouts: - NF-κB reporter assay - Cytokine measurement (e.g., IL-8 ELISA) - Western blot for NOD1 and pathway proteins - qRT-PCR for gene expression Stimulate->Analysis

Caption: A logical workflow for comparing this compound and NOD1 siRNA.

Experimental Protocols

Below are detailed methodologies for utilizing this compound and NOD1 siRNA for the inhibition of NOD1 signaling in a cell culture setting.

Protocol 1: Inhibition of NOD1 Signaling using this compound

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell line (e.g., HEK293, HeLa, or other cells expressing NOD1)

  • Complete cell culture medium

  • NOD1 agonist (e.g., C12-iE-DAP)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., luciferase reporter assay kit, ELISA kit)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.

  • Cell Seeding: The day before the experiment, seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.[9]

  • This compound Treatment: On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • NOD1 Stimulation: After the pre-incubation with the inhibitor, add the NOD1 agonist (e.g., C12-iE-DAP) to the wells to stimulate the NOD1 pathway. The final concentration of the agonist should be determined based on previous optimization experiments.

  • Further Incubation: Incubate the cells for the desired period for the specific downstream analysis (e.g., 6-24 hours for cytokine production or reporter gene expression).

  • Downstream Analysis: Following incubation, perform the desired assays, such as a luciferase reporter assay for NF-κB activation, an ELISA for cytokine secretion (e.g., IL-8),[10][11] or Western blotting for pathway protein phosphorylation.

Protocol 2: NOD1 Gene Knockdown using siRNA

Materials:

  • NOD1-specific siRNA and a non-targeting control siRNA

  • siRNA transfection reagent (e.g., lipid-based)

  • Serum-free cell culture medium

  • Complete cell culture medium (antibiotic-free)

  • Appropriate cell line

  • NOD1 agonist (e.g., C12-iE-DAP)

  • Reagents for validation of knockdown (e.g., lysis buffer for Western blot, RNA extraction kit and reagents for qRT-PCR)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate in antibiotic-free complete medium so they are 40-60% confluent at the time of transfection.[5]

  • Preparation of siRNA-Transfection Reagent Complexes: a. In separate tubes, dilute the NOD1 siRNA and control siRNA in serum-free medium to the desired final concentration (e.g., 10-50 nM).[5][8] b. In another set of tubes, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.[5]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours to allow for knockdown of the target mRNA and protein.[5] The optimal time should be determined empirically.

  • Validation of Knockdown (Optional but Recommended): After the incubation period, a subset of cells can be harvested to validate the knockdown efficiency by Western blot (for protein levels) or qRT-PCR (for mRNA levels).

  • NOD1 Stimulation: After confirming knockdown (or at the determined optimal time point), replace the medium and stimulate the cells with a NOD1 agonist as described in the this compound protocol.

  • Downstream Analysis: Perform the desired downstream assays to assess the effect of NOD1 knockdown on the signaling pathway and cellular responses.

Choosing the Right Tool for the Job

The decision to use this compound or NOD1 siRNA depends on the specific experimental goals.

  • This compound is advantageous for:

    • Acute inhibition studies where a rapid onset of action is required.

    • Dose-response studies to determine the concentration-dependent effects of NOD1 inhibition.

    • Experiments where transient inhibition is desired, allowing for washout and recovery studies.

    • Initial screening and target validation before committing to more complex genetic approaches.

  • NOD1 siRNA knockdown is the preferred method for:

    • Long-term inhibition studies where sustained downregulation of NOD1 is necessary.

    • Experiments aiming to confirm that the observed phenotype is specifically due to the absence of the NOD1 protein.

    • Studies in cell types that are difficult to treat with small molecules or where off-target effects of chemical inhibitors are a concern.

References

Nodinitib-1 Selectivity Profile Against NOD2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of the selectivity profile of Nodinitib-1 against the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). The information presented is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound and NOD2 Signaling

This compound, also known as ML130, is a potent and selective small molecule inhibitor of NOD1, an intracellular pattern recognition receptor crucial to the innate immune system.[1][2][3] NOD1 and its close homolog NOD2 are responsible for detecting specific peptidoglycan fragments from bacteria, which triggers a signaling cascade.[4] Activation of NOD2 leads to the recruitment of the kinase RIPK2, subsequent activation of the transcription factor NF-κB, and the production of pro-inflammatory cytokines. Given that dysregulation of the NOD2 pathway is implicated in a variety of inflammatory diseases, it represents a significant target for therapeutic development.

This compound Selectivity Profiling

This compound was discovered through a high-throughput screening campaign and has been extensively characterized as a highly selective inhibitor of NOD1, demonstrating significantly lower activity against NOD2.[3]

Comparative Inhibitory Activity

The inhibitory potency of this compound against NOD1 and NOD2 is summarized in the table below, alongside data for another known dual NOD1/NOD2 inhibitor for comparison.

CompoundTargetIC50 (µM)Selectivity (NOD2 IC50 / NOD1 IC50)
This compound (ML130) NOD1 0.56 ~36-fold
NOD2 >20
NOD-IN-1NOD15.74~1.1-fold
NOD26.45
Data compiled from multiple sources. The IC50 value for this compound against NOD2 was determined to be greater than the highest concentration tested in the primary screening assay.
Off-Target Kinase Selectivity

To further assess its specificity, this compound was profiled against an extensive panel of 443 kinases at a concentration of 10 µM. The results of this KinomeScreen revealed a high degree of selectivity, with only minimal off-target activity observed against a small number of kinases.

Kinase Target% of Control @ 10 µM
Aurora Kinase B (AURK B)21%
Aurora Kinase C (AURK C)23%
Fms-like tyrosine kinase 3 (FLT3)27%
RIO kinase 2 (RIOK2)6%
This data indicates that this compound exhibits very weak inhibitory activity against these kinases, even at a high concentration, underscoring its high selectivity for NOD1.

Experimental Protocols

NOD1/NOD2 Inhibition Assay (NF-κB Luciferase Reporter Assay)

This cell-based functional assay is employed to quantify the inhibitory activity of compounds on the NOD1 and NOD2 signaling pathways.

Materials:

  • HEK293T cells

  • Plasmids: pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase for normalization), and a human NOD1 or NOD2 expression vector

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: HEK293T cells are seeded into 96-well plates at a density of 2 x 10^4 cells per well and incubated overnight.

  • Transfection: The cells are co-transfected with the NF-κB luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the human NOD1 or NOD2 expression plasmid.

  • Compound Treatment: Following a 24-hour transfection period, the culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control. The cells are incubated for 1 hour.

  • Agonist Stimulation: The respective NOD1 or NOD2 agonist is added to the wells to stimulate the signaling cascade.

  • Incubation: The plates are incubated for an additional 6 to 8 hours at 37°C.

  • Lysis and Luminescence Measurement: The cells are lysed, and both firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (KinomeScreen)

This biochemical assay provides a broad assessment of a compound's selectivity against a large panel of kinases.

Materials:

  • A panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ³³P-γ-ATP

  • This compound

  • Filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: Kinase reactions are prepared in a multi-well plate, with each well containing a specific kinase, its corresponding peptide substrate, and the test compound (this compound at a fixed concentration, e.g., 10 µM) in a standardized kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-γ-ATP.

  • Incubation: The reaction mixtures are incubated at room temperature for a defined period, typically 20 to 30 minutes, to allow for substrate phosphorylation.

  • Termination and Washing: The reactions are terminated, and the reaction mixtures are spotted onto filter plates. The filters are then washed extensively to remove any unincorporated ³³P-γ-ATP.

  • Detection: The filter plates are dried, and the amount of radioactivity incorporated into the peptide substrate in each well is quantified using a scintillation counter.

  • Data Analysis: The measured radioactivity is directly proportional to the kinase activity. The percentage of control activity is determined by comparing the kinase activity in the presence of the test compound to that of a vehicle control.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan MDP Muramyl Dipeptide (MDP) Bacterial Peptidoglycan->MDP Processed NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Interacts with TAK1 TAK1 XIAP->TAK1 Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates IκBα->IκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: A simplified diagram of the NOD2 signaling pathway leading to NF-κB activation.

Experimental_Workflow cluster_in_vitro In Vitro Selectivity cluster_cellular Cell-Based Validation HTS High-Throughput Screen (NF-κB Reporter Assay) IC50_determination IC50 Determination (NOD1 vs NOD2) HTS->IC50_determination Identifies Hit (this compound) KinomeScreen KinomeScreen (443 Kinases) Cell_based_assay Cell-Based Assay (IL-8 Secretion) KinomeScreen->Cell_based_assay Validate in Cellular Context IC50_determination->KinomeScreen Assess Off-Target Effects Selectivity_confirmation Confirmation of Selectivity (vs. other pathways) Cell_based_assay->Selectivity_confirmation Confirm Pathway Specificity

References

Confirmation of Nodinitib-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of Nodinitib-1, a selective inhibitor of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Due to the challenges in producing sufficient quantities of functional NOD1 protein for traditional biochemical assays, cellular assays are the primary methods for assessing target engagement. This guide details these cellular approaches, compares this compound to other known NOD1 inhibitors, and provides detailed experimental protocols.

Introduction to this compound and its Target

This compound (also known as ML130) is a potent and selective inhibitor of NOD1, an intracellular pattern recognition receptor crucial for the innate immune response to bacterial peptidoglycans.[1] Upon activation, NOD1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[2] this compound selectively inhibits this NOD1-dependent NF-κB activation.[1] Its mechanism of action is believed to involve the modulation of the NOD1 protein's conformation and subcellular localization, rather than competing with ATP.

Comparison of this compound with Alternative NOD1 Inhibitors

The following table summarizes the in vitro cellular potency of this compound and other commonly referenced NOD1 inhibitors. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundTarget(s)Assay TypeCell LineLigandIC50 (µM)Reference
This compound (ML130) NOD1 selective NF-κB luciferase reporterHEK293γ-tri-DAP0.56 [1][3]
GSK223NOD1 selectiveIL-8 release293/hNOD1iE-DAP1.0[4]
SB711NOD1 selectiveIL-8 release293/hNOD1iE-DAP0.6[4]
NOD-IN-1NOD1/NOD2 dualNF-κB activityNot SpecifiedNot Specified5.74 (NOD1)[3][5]
ML146NOD1 selectiveNF-κB luciferase reporterHEK293Tγ-tri-DAP1.5[6]

Experimental Methodologies for Target Engagement

The confirmation of this compound's target engagement in a cellular context primarily relies on assays that measure the downstream consequences of NOD1 inhibition. A potential method for assessing direct target binding in cells, the Cellular Thermal Shift Assay (CETSA), is also described.

NF-κB Reporter Gene Assay

This assay is a cornerstone for evaluating NOD1 pathway inhibition. It utilizes a reporter gene, typically luciferase, under the control of an NF-κB response element. Inhibition of NOD1 signaling by a compound like this compound leads to a quantifiable decrease in luciferase activity.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed cells in 96-well plates.

    • Co-transfect cells with a plasmid encoding a luciferase reporter gene driven by an NF-κB promoter and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment and Stimulation:

    • Following transfection, treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with a NOD1 ligand, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), to activate the NOD1 pathway. Include an unstimulated control and a vehicle control.

  • Luciferase Activity Measurement:

    • After an appropriate incubation period (typically 6-24 hours), lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion Assay (ELISA)

Measuring the secretion of the pro-inflammatory chemokine IL-8 is another robust method to assess NOD1 pathway inhibition. NOD1 activation leads to the production and release of IL-8, which can be quantified by an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line, such as HEK293 cells stably expressing human NOD1 (293/hNOD1) or a human colon carcinoma cell line like HCT116, in 96-well plates.[4]

    • Pre-incubate the cells with different concentrations of this compound or other inhibitors for 1 hour.[4]

  • Stimulation:

    • Stimulate the cells with a NOD1 agonist, like Tri-DAP or iE-DAP, for 24 hours.[4]

  • Sample Collection:

    • After incubation, collect the cell culture supernatant.

  • ELISA Procedure:

    • Quantify the concentration of IL-8 in the supernatant using a commercially available human IL-8 ELISA kit, following the manufacturer's protocol.[7][8][9] This typically involves:

      • Adding standards and samples to a microplate pre-coated with an anti-human IL-8 antibody.

      • Incubating to allow IL-8 to bind to the immobilized antibody.

      • Washing the plate and adding a biotin-conjugated anti-human IL-8 antibody.

      • Incubating and washing again, followed by the addition of a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known IL-8 standards.

    • Calculate the concentration of IL-8 in the samples based on the standard curve.

    • Determine the IC50 value of the inhibitor by plotting the percentage of IL-8 inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that can be used to assess direct target engagement in a cellular environment.[10] The principle is that the binding of a ligand (e.g., this compound) to its target protein (NOD1) can alter the protein's thermal stability.[10] While specific CETSA data for this compound is not widely published, this technique has been adapted for other intracellular targets and has been used to study NOD1 stability.[11][12]

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with either the vehicle (e.g., DMSO) or the test compound (this compound) at a desired concentration and incubate to allow for cell penetration and target binding.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble NOD1 protein at each temperature point using Western blotting with a specific anti-NOD1 antibody.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble NOD1 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes NOD1, confirming target engagement.

Visualizing the NOD1 Signaling Pathway and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the NOD1 signaling pathway and a typical experimental workflow for inhibitor testing.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 (iE-DAP) RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nodinitib1 This compound Nodinitib1->NOD1 Gene Pro-inflammatory Genes (e.g., IL-8) NFkB_nuc->Gene activates transcription

Caption: The NOD1 signaling pathway, illustrating the mechanism of activation and the point of inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Target Engagement Readouts cluster_analysis Data Analysis A Seed cells in 96-well plate B Treat with this compound (or alternative inhibitor) A->B C Stimulate with NOD1 Ligand (e.g., Tri-DAP) B->C D3 CETSA: Assess NOD1 thermal stability B->D3 (alternative direct assay) D1 NF-κB Luciferase Assay: Measure luminescence C->D1 D2 IL-8 ELISA: Quantify IL-8 in supernatant C->D2 E Calculate % Inhibition D1->E D2->E D3->E (analyze curve shift) F Determine IC50 values E->F G Compare potencies F->G

Caption: A generalized workflow for testing this compound's target engagement in cellular assays.

References

A Head-to-Head Comparison of Nodinitib-1 and ML146 for NOD1 Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of innate immunity research, the development of selective inhibitors for Nucleotide-binding Oligomerization Domain 1 (NOD1) is crucial for dissecting its role in inflammatory diseases. Among the available chemical probes, Nodinitib-1 (also known as ML130) and ML146 have emerged as key tools for researchers. This guide provides an objective comparison of their performance, supported by experimental data, to aid scientists and drug development professionals in selecting the appropriate inhibitor for their research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and ML146, highlighting their potency and selectivity in inhibiting NOD1 signaling.

ParameterThis compound (ML130)ML146Reference(s)
NOD1 IC50 0.56 µM1.5 µM[1][2]
Cell Line for IC50 HEK293THEK293T[2][3]
Selectivity over NOD2 36-fold> 8-fold[1][2]
Selectivity over TNFα High (exact fold not specified)> 29-fold[2][3]
Chemical Class 2-aminobenzimidazolePurine-2,6-dione[4][5]

NOD1 Signaling Pathway and Inhibition

The activation of NOD1 by specific peptidoglycan motifs, such as γ-tri-DAP from Gram-negative bacteria, triggers a signaling cascade that culminates in the activation of NF-κB and MAPK pathways.[4][6] This leads to the production of pro-inflammatory cytokines and chemokines. Both this compound and ML146 are designed to interfere with this process, thereby reducing the inflammatory response.

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP (e.g., γ-tri-DAP) NOD1 NOD1 PAMP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits & activates IKK_Complex IKK Complex RIPK2->IKK_Complex activates MAPK_Pathway MAPK Pathway RIPK2->MAPK_Pathway activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Inhibitor This compound / ML146 Inhibitor->NOD1 inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression induces

Figure 1. Simplified NOD1 signaling pathway and point of inhibition.

Experimental Protocols

The evaluation of this compound and ML146 as NOD1 inhibitors typically involves cell-based assays to measure the downstream effects of NOD1 activation. A common method is the NF-κB reporter gene assay in HEK293T cells, which endogenously express NOD1.[5][7]

NF-κB Luciferase Reporter Gene Assay

Objective: To determine the potency (IC50) of inhibitors in blocking NOD1-mediated NF-κB activation.

Methodology:

  • Cell Culture: HEK293T cells are cultured in appropriate media and seeded into 96-well plates. The cells are transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (this compound or ML146) for a specified period (e.g., 1 hour).

  • NOD1 Stimulation: The NOD1 pathway is activated by adding a specific NOD1 agonist, such as γ-tri-DAP (a component of Gram-negative bacterial peptidoglycan).[7]

  • Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cells treated with agonist but no inhibitor). The IC50 value is calculated by fitting the dose-response curve.

To assess selectivity, a similar protocol is followed, but instead of a NOD1 agonist, cells are stimulated with a NOD2 agonist (e.g., Muramyl Dipeptide - MDP) or TNFα to activate parallel NF-κB pathways.[4]

Experimental_Workflow Start Start Cell_Culture Seed HEK293T cells with NF-κB luciferase reporter Start->Cell_Culture Inhibitor_Treatment Pre-incubate with This compound or ML146 Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with NOD1 agonist (γ-tri-DAP) Inhibitor_Treatment->Stimulation Incubation Incubate for 6-8 hours Stimulation->Incubation Lysis_and_Assay Cell lysis and luciferase assay Incubation->Lysis_and_Assay Data_Analysis Data analysis and IC50 determination Lysis_and_Assay->Data_Analysis End End Data_Analysis->End

Figure 2. General workflow for evaluating NOD1 inhibitors.

Discussion and Conclusion

Both this compound and ML146 are effective inhibitors of the NOD1 signaling pathway. Based on the available data, This compound demonstrates higher potency , with an IC50 of 0.56 µM compared to 1.5 µM for ML146.[1][2] Furthermore, this compound exhibits greater selectivity over the related NOD2 pathway (36-fold vs. >8-fold).[1][2] This higher selectivity is a critical attribute for researchers aiming to specifically dissect the role of NOD1 without confounding effects from NOD2 inhibition.

While both compounds are valuable tools, the choice between them may depend on the specific experimental context. For studies requiring the highest potency and selectivity for NOD1, this compound appears to be the superior choice. ML146, while less potent, represents a different chemical scaffold (purine-2,6-dione) and can be a useful alternative or for studies comparing inhibitors with different chemical properties.[5]

Researchers should always consider the experimental system and potential off-target effects when interpreting results obtained with any chemical inhibitor. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making in the selection and application of NOD1 inhibitors.

References

Nodinitib-1: A Selective Approach to Modulating Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research and drug development, the precision of molecular tools is paramount. Nodinitib-1 (also known as ML130) has emerged as a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1), a key intracellular sensor of the innate immune system.[1][2][3][4] This guide provides a comparative analysis of this compound against non-selective inhibitors, highlighting its advantages through experimental data and detailed methodologies.

Superior Selectivity and Potency of this compound

This compound distinguishes itself from non-selective inhibitors through its targeted action on the NOD1 signaling pathway.[5][6] Non-selective inhibitors, by contrast, often interact with multiple targets, such as the closely related NOD2 receptor or other kinases in inflammatory pathways, which can lead to ambiguous experimental results and potential off-target effects.

The primary advantage of this compound lies in its high selectivity for NOD1 over NOD2, with a reported 36-fold greater potency for NOD1.[2][4][5] This specificity is crucial for dissecting the distinct roles of NOD1 and NOD2 in cellular processes. Furthermore, broad-spectrum kinase screening has demonstrated that this compound has minimal activity against a large panel of 443 kinases, underscoring its focused mechanism of action.[7]

Comparative Inhibitory Activity
CompoundTarget(s)IC50 (NOD1)IC50 (NOD2)Key Characteristics
This compound (ML130) Selective NOD1 0.56 µM [1][2][3]>20 µM36-fold selective for NOD1 over NOD2.[2][4][5] Minimal off-target kinase activity.[7]
NOD-IN-1 Mixed NOD1/NOD2 5.74 µM[2][3][8]6.45 µM[2][3][8]A non-selective, mixed inhibitor of both NOD1 and NOD2.
Indoline Scaffolds Non-selective VariableVariableAlso inhibit TNF-α-mediated NF-κB activation, indicating a non-selective mechanism.[9]
Tetrahydroisoquinoline Scaffolds Non-selective VariableVariableExhibit non-selective inhibition of NOD1, NOD2, and TNF-α pathways.[9]

Signaling Pathway and Mechanism of Action

NOD1 is an intracellular pattern recognition receptor that recognizes components of bacterial peptidoglycan, primarily from Gram-negative bacteria.[7][10] Upon activation, NOD1 recruits the kinase RIPK2, initiating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways.[1][11][12] This results in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[1][9] this compound exerts its inhibitory effect by preventing this NOD1-dependent activation of NF-κB and MAPK signaling.[1][12]

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Bacterial Peptidoglycan (PGN) NOD1 NOD1 Ligand->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK_pathway MAPK Pathway (p38, JNK) RIPK2->MAPK_pathway activates IκBα IκBα IKK_complex->IκBα phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB inhibits Nucleus_NFκB NF-κB NFκB->Nucleus_NFκB translocates Nodinitib1 This compound Nodinitib1->NOD1 inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) Nucleus_NFκB->Gene_Expression induces

Caption: NOD1 signaling pathway and the inhibitory action of this compound.

The following diagram illustrates the conceptual difference between a selective inhibitor like this compound and a non-selective inhibitor.

Inhibitor_Selectivity cluster_selective Selective Inhibition cluster_nonselective Non-Selective Inhibition Nodinitib1 This compound NOD1_S NOD1 Nodinitib1->NOD1_S Inhibits NOD2_S NOD2 Kinase_X Kinase X NonSelective Non-selective Inhibitor NOD1_NS NOD1 NonSelective->NOD1_NS NOD2_NS NOD2 NonSelective->NOD2_NS Kinase_Y Kinase Y NonSelective->Kinase_Y

Caption: Conceptual comparison of selective versus non-selective inhibitors.

Experimental Protocols

The evaluation of NOD1 inhibitors typically involves a series of cell-based and biochemical assays to determine potency, selectivity, and mechanism of action.

NF-κB Reporter Gene Assay

This is a primary high-throughput screening assay to identify inhibitors of NOD1-mediated NF-κB activation.[7][9]

  • Cell Line: HEK293 cells stably expressing human NOD1 (293/hNOD1) and an NF-κB-luciferase reporter construct.

  • Protocol:

    • Seed 293/hNOD1 cells in 96-well plates and incubate overnight.

    • Pre-treat cells with various concentrations of this compound or control compounds for 1 hour.

    • Stimulate the cells with a NOD1 agonist, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), for 5-6 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the dose-response curve to calculate the IC50 value.

  • Counterscreening: To assess selectivity, the assay is repeated in HEK293 cells expressing NOD2 (293/hNOD2) and stimulated with the NOD2 agonist MDP (muramyl dipeptide).[9] A similar assay can be performed using TNF-α as the stimulus to rule out non-specific inhibition of the NF-κB pathway.[9]

IL-8 Secretion Assay (ELISA)

This secondary assay confirms the inhibitory activity on a biologically relevant downstream effector of the NOD1 pathway.[1][9][12]

  • Cell Line: HCT116 human colon carcinoma cells (endogenously expressing NOD1 and NOD2) or primary dendritic cells.[1][12]

  • Protocol:

    • Plate cells in a suitable format (e.g., 24-well plates).

    • Pre-incubate the cells with the inhibitor for 1 hour.

    • Stimulate with a NOD1 agonist (e.g., Tri-DAP) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the IC50 value from the dose-response curve of IL-8 inhibition.

Western Blot for Pathway Analysis

This method is used to confirm that the inhibitor acts on specific nodes within the signaling cascade.[1][12]

  • Protocol:

    • Culture and treat cells with the inhibitor and agonist as described above, but for shorter time points (e.g., 15-60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., phospho-p38, phospho-JNK) and total IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Compare the band intensities between treated and untreated samples to determine the effect of the inhibitor on protein phosphorylation and degradation.

The following workflow diagram outlines the typical process for characterizing a selective inhibitor like this compound.

Inhibitor_Screening_Workflow HTS Primary Screen: High-Throughput NF-κB Reporter Assay (NOD1) Hit_Confirmation Hit Confirmation & Dose-Response (IC50) HTS->Hit_Confirmation Secondary_Assay Secondary Assay: IL-8 Secretion (ELISA) Hit_Confirmation->Secondary_Assay Selectivity_Assay Selectivity Counterscreens: - NOD2 Reporter Assay - TNF-α Reporter Assay Hit_Confirmation->Selectivity_Assay Mechanism_Action Mechanism of Action: Western Blot for p-p38, IκBα degradation Secondary_Assay->Mechanism_Action Broad_Selectivity Broad Selectivity Profiling: Kinome-wide screening panel Selectivity_Assay->Broad_Selectivity Lead_Compound Selective Probe Compound: This compound Mechanism_Action->Lead_Compound Broad_Selectivity->Lead_Compound

Caption: Experimental workflow for the identification and characterization of this compound.

References

Validating Nodinitib-1 Efficacy: A Comparative Analysis with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nodinitib-1, a selective small-molecule inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), with genetic models of NOD1 deficiency. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document aims to facilitate the cross-validation of this compound's pharmacological effects with established genetic approaches.

Introduction: Targeting the NOD1 Signaling Pathway

Nucleotide-binding oligomerization domain 1 (NOD1) is an intracellular pattern recognition receptor crucial for detecting bacterial peptidoglycans, primarily from Gram-negative bacteria. Upon activation, NOD1 triggers downstream signaling cascades, most notably the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines. This response is a vital component of the innate immune system's first line of defense.[1][2]

Dysregulation of the NOD1 signaling pathway has been implicated in various inflammatory and autoimmune diseases. Consequently, NOD1 has emerged as a promising therapeutic target. This compound (also known as ML130) is a potent and selective inhibitor of NOD1, which blocks the activation of NF-κB.[3][4] To rigorously validate the on-target effects of this compound, it is essential to compare its pharmacological profile with the phenotypes observed in genetic models where NOD1 function is ablated, such as through gene knockout or siRNA-mediated knockdown.

Comparative Analysis: this compound vs. Genetic Models

The following tables summarize the comparative effects of this compound and NOD1 genetic loss-of-function models on key downstream signaling events. The data presented is primarily drawn from studies investigating the role of NOD1 in developmental hematopoiesis, which provides a unique context for observing the specific consequences of NOD1 inhibition.[5][6]

Table 1: Comparison of this compound and NOD1 Knockdown on NF-κB Activation

Experimental Approach Model System Readout Observed Effect Reference
Pharmacological Inhibition Zebrafish Embryos (Tg(NF-κB:eGFP))NF-κB-driven eGFP expressionRemarkable downregulation of NF-κB activity in the dorsal aorta.[5][6]
Genetic Knockdown Zebrafish Embryos (NOD1 Morpholino)NF-κB-driven eGFP expressionRemarkable downregulation of NF-κB activity in the dorsal aorta.[5][6]

Table 2: Comparison of this compound and NOD1 Genetic Models on a Cellular Phenotype

Experimental Approach Model System Readout Observed Effect Reference
Pharmacological Inhibition Zebrafish EmbryosNumber of hematopoietic stem and progenitor cells (HSPCs)Significant, dose-dependent reduction in the number of HSPCs.[5][6]
Genetic Knockdown Zebrafish Embryos (NOD1 Morpholino)Number of hematopoietic stem and progenitor cells (HSPCs)Significant reduction in the number of HSPCs.[5][6]
Genetic Knockout Zebrafish Embryos (NOD1 knockout)Number of hematopoietic stem and progenitor cells (HSPCs)Significant reduction in the number of HSPCs.[5][7]

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NOD1 signaling pathway, the logic of cross-validation, and a typical experimental workflow.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 iE-DAP RIPK2 RIPK2 NOD1->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK IκBα IκBα IKK_complex->IκBα phosphorylates NF_kB NF-κB (p50/p65) IκBα->NF_kB inhibits Nucleus Gene Transcription (Cytokines, Chemokines) NF_kB->Nucleus translocates Nodinitib_1 This compound Nodinitib_1->NOD1

NOD1 Signaling Pathway and Point of Inhibition.

Cross_Validation_Logic cluster_hypothesis Hypothesis cluster_approaches Experimental Approaches cluster_outcome Outcome cluster_conclusion Conclusion Hypothesis Observed phenotype is due to NOD1 inhibition Pharmacological Pharmacological Inhibition (this compound) Hypothesis->Pharmacological Genetic Genetic Ablation (Knockout/siRNA) Hypothesis->Genetic Outcome Similar Phenotypic Outcome Pharmacological->Outcome Genetic->Outcome Conclusion High confidence in on-target effect of this compound Outcome->Conclusion

Logic of Cross-Validation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cells HEK293T cells expressing NF-κB Luciferase Reporter KO_Cells NOD1 Knockout/Knockdown Cells Stimulation Stimulate with NOD1 Ligand (e.g., C12-iE-DAP) KO_Cells->Stimulation WT_Cells Wild-Type Cells Inhibition Pre-treat with this compound WT_Cells->Inhibition Luciferase Measure Luciferase Activity (NF-κB Activation) Stimulation->Luciferase ELISA Measure Cytokine Secretion (e.g., IL-8) Stimulation->ELISA Inhibition->Stimulation

Cross-Validation Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of cross-validation studies, detailed protocols for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • NOD1 ligand (e.g., C12-iE-DAP)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Treatment:

    • For this compound testing, pre-incubate the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with a NOD1 ligand (e.g., 1 µg/mL C12-iE-DAP) for 6-8 hours. Include appropriate vehicle controls.

  • Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated control.

Cytokine Secretion Assay (ELISA)

This protocol outlines the measurement of a key downstream effector of NOD1 signaling, the chemokine IL-8.

Materials:

  • THP-1 cells (or other suitable cell line)

  • This compound

  • NOD1 ligand (e.g., C12-iE-DAP)

  • Human IL-8 ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate.

  • Treatment:

    • Pre-incubate the cells with this compound at desired concentrations for 1 hour.

    • Stimulate the cells with a NOD1 ligand (e.g., 10 µM C12-iE-DAP) for 20-24 hours.[8]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided IL-8 standards. Determine the concentration of IL-8 in each sample by interpolating from the standard curve. Calculate the percentage of inhibition of IL-8 secretion.

NOD1 Gene Knockdown using siRNA

This protocol describes the transient knockdown of NOD1 expression in a cell line.

Materials:

  • HeLa cells (or other suitable cell line)

  • siRNA targeting NOD1 and a non-targeting control siRNA

  • siRNA transfection reagent

  • Opti-MEM or other serum-free medium

  • qRT-PCR or Western blotting reagents for validation

Protocol:

  • Cell Seeding: Seed cells so they are 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the efficiency of NOD1 knockdown by qRT-PCR (to measure mRNA levels) or Western blotting (to measure protein levels).[9]

  • Functional Assay: Following confirmation of successful knockdown, the cells can be used in functional assays as described above (e.g., stimulation with a NOD1 ligand and measurement of NF-κB activation or cytokine secretion).

Conclusion

References

Nodinitib-1: A Comparative Guide to a Novel Immunomodulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nodinitib-1, a selective inhibitor of Nucleotide-binding Oligomerization Domain 1 (NOD1), with other classes of immunomodulators. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound in various inflammatory and autoimmune disease models.

Introduction to this compound and its Mechanism of Action

This compound, also known as ML130, is a potent and selective small molecule inhibitor of NOD1, a key intracellular pattern recognition receptor of the innate immune system. NOD1 detects specific peptidoglycan fragments from bacteria, triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines. By selectively blocking NOD1, this compound effectively suppresses this inflammatory response.[1][2]

The primary mechanism of action of this compound involves the inhibition of the NOD1-dependent activation of NF-κB and MAPK signaling pathways.[2] This targeted approach offers the potential for a more precise immunomodulatory effect with a potentially favorable safety profile compared to broader-acting anti-inflammatory agents.

Comparative Efficacy of this compound and Other Immunomodulators

This section provides a comparative overview of the efficacy of this compound against other NOD1 inhibitors and different classes of immunomodulators, including corticosteroids and Janus kinase (JAK) inhibitors.

Comparison with Other NOD1 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable NOD1 inhibitors. The data is primarily derived from NF-κB reporter gene assays in HEK293T cells, a standard method for assessing NOD1 inhibition.

CompoundTarget(s)IC50 (µM) - NOD1IC50 (µM) - NOD2Selectivity (NOD2/NOD1)Reference
This compound (ML130) NOD10.56>20>35-fold[1]
GSK223 NOD10.12>16>133-fold[2]
SB711 NOD10.23>16>70-fold[2]
NOD-IN-1 NOD1/NOD25.746.45~1.1-fold[3]

Note: IC50 values can vary between different studies and experimental conditions.

Comparison with Corticosteroids

Corticosteroids, such as dexamethasone, are potent, broad-spectrum anti-inflammatory drugs that have been a cornerstone of inflammatory disease treatment for decades. Their mechanism of action is complex, involving the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.

Direct comparative studies between this compound and corticosteroids are limited. However, a study comparing the in vitro anti-inflammatory effects of cannabidiol (CBD) and dexamethasone in LPS-stimulated macrophages provides a relevant framework. Both CBD and dexamethasone were shown to suppress the production of pro-inflammatory mediators, though through different intracellular mechanisms.[4] Dexamethasone has been shown to significantly inhibit the production of cytokines like IL-2, TNF-α, and IFN-γ in vitro.[5]

Given this compound's targeted inhibition of the NOD1 pathway, it is hypothesized to have a more specific effect on inflammation driven by bacterial components recognized by NOD1, potentially with fewer off-target effects compared to the broad immunosuppression induced by corticosteroids. In an in vivo model of intracerebral hemorrhage, the NOD1 inhibitor ML130 (this compound) was shown to prevent microglial activation and neuroinflammation, alleviating brain damage.[3][6]

Comparison with Janus Kinase (JAK) Inhibitors

JAK inhibitors, such as tofacitinib, are a newer class of targeted synthetic disease-modifying antirheumatic drugs (DMARDs). They function by inhibiting one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2), which are critical for signaling downstream of cytokine receptors. This blockade disrupts the signaling of numerous pro-inflammatory cytokines.

Network meta-analyses of clinical trials in rheumatoid arthritis have demonstrated the efficacy of various JAK inhibitors compared to placebo and other DMARDs.[7][8] For example, tofacitinib has shown non-inferiority to the TNF inhibitor adalimumab in some studies.[9] While direct comparative efficacy data between this compound and JAK inhibitors is not yet available, their distinct mechanisms of action suggest they may be suited for different types of inflammatory conditions or could potentially be used in combination. JAK inhibitors have a broad impact on cytokine signaling, whereas this compound targets a specific upstream pathway of the innate immune response.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay in HEK293T Cells

This assay is a standard method to quantify the activation of the NF-κB signaling pathway in response to a stimulus and to evaluate the inhibitory effect of compounds like this compound.

Objective: To determine the IC50 of this compound for the inhibition of NOD1-dependent NF-κB activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently co-transfected with a plasmid encoding human NOD1 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as one expressing Renilla luciferase, is often co-transfected for normalization.

  • Compound Treatment: The day after transfection, cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Cells are then stimulated with a NOD1 ligand, such as Tri-DAP (L-Ala-γ-D-Glu-mDAP), to induce NOD1-dependent NF-κB activation.

  • Luciferase Assay: After a 6-16 hour incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

IL-8 Secretion Assay in HCT116 Cells

This assay measures the production of the pro-inflammatory chemokine Interleukin-8 (IL-8), a downstream effector of NF-κB activation, to assess the efficacy of NOD1 inhibitors in a more physiologically relevant cell line.

Objective: To quantify the inhibitory effect of this compound on NOD1-stimulated IL-8 secretion.

Methodology:

  • Cell Culture: Human colorectal carcinoma (HCT116) cells, which endogenously express NOD1, are cultured in McCoy's 5A medium supplemented with 10% FBS and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulation: Cells are stimulated with a NOD1 ligand, such as C12-iE-DAP, to induce IL-8 production.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of IL-8 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of IL-8 secretion is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

NOD1 Signaling Pathway

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_inhibition Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 iE-DAP RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates NFkB_nuc NF-κB Nodinitib1 This compound Nodinitib1->NOD1 inhibits Pro-inflammatory Genes Pro-inflammatory Genes Cytokines & Chemokines Cytokines & Chemokines Pro-inflammatory Genes->Cytokines & Chemokines translation NFkB_nuc->Pro-inflammatory Genes activates transcription

Caption: Simplified NOD1 signaling pathway leading to pro-inflammatory gene expression and its inhibition by this compound.

Experimental Workflow for NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 seed_cells Seed HEK293T cells transfect_cells Co-transfect with NOD1 and NF-κB-luciferase plasmids seed_cells->transfect_cells treat_compounds Pre-incubate with this compound or vehicle transfect_cells->treat_compounds stimulate_cells Stimulate with NOD1 ligand (e.g., Tri-DAP) treat_compounds->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells measure_luminescence Measure luciferase activity lyse_cells->measure_luminescence analyze_data Data analysis and IC50 determination measure_luminescence->analyze_data end End analyze_data->end start Start start->seed_cells

Caption: Workflow for determining the inhibitory activity of this compound using an NF-κB luciferase reporter assay.

Experimental Workflow for IL-8 Secretion Assay

IL8_Secretion_Assay_Workflow cluster_day1_il8 Day 1 cluster_day2_il8 Day 2 cluster_day3_il8 Day 3 seed_hct116 Seed HCT116 cells treat_il8 Pre-incubate with this compound or vehicle seed_hct116->treat_il8 stimulate_il8 Stimulate with NOD1 ligand (e.g., C12-iE-DAP) treat_il8->stimulate_il8 collect_supernatant Collect cell culture supernatant stimulate_il8->collect_supernatant perform_elisa Quantify IL-8 by ELISA collect_supernatant->perform_elisa analyze_data_il8 Data analysis and IC50 determination perform_elisa->analyze_data_il8 end_il8 End analyze_data_il8->end_il8 start_il8 Start start_il8->seed_hct116

References

Safety Operating Guide

Proper Disposal of Nodinitib-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Nodinitib-1 is a selective inhibitor of the NOD1 signaling pathway, widely used in research settings. As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in both its solid form and when dissolved in common laboratory solvents.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling this compound. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₃N₃O₂S
Molecular Weight 287.3 g/mol
Solubility in DMSO 57 mg/mL
Solubility in DMF Not explicitly quantified, but soluble.
Toxicity Harmful if swallowed.
Irritancy Skin and serious eye irritant.
Respiratory Hazard May cause respiratory irritation.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its solutions requires segregation and treatment as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Disposal of Solid this compound
  • Waste Collection:

    • Collect all solid this compound waste, including empty vials and contaminated items (e.g., weighing paper, spatulas), in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate amount of waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal of this compound Solutions (in DMSO or DMF)

Solutions of this compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) must be treated as hazardous organic solvent waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.

    • The container must be compatible with the organic solvent used (e.g., a polyethylene or glass container with a screw cap).

    • Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your EHS department.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and list all constituents, including "this compound," "Dimethyl Sulfoxide (DMSO)," or "Dimethylformamide (DMF)," and their approximate concentrations or percentages.

    • Indicate the date of accumulation.

  • Storage:

    • Store the sealed liquid waste container in a designated satellite accumulation area, preferably within secondary containment to prevent spills.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Pickup and Disposal:

    • Arrange for the collection and disposal of the hazardous solvent waste through your institution's EHS department.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management guidelines. Specific experimental use of this compound does not alter the fundamental principles of its disposal as a hazardous chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Nodinitib1_Disposal_Workflow start Start: this compound Waste Generated waste_type Is the waste solid or a solution? start->waste_type solid_waste Solid this compound Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste This compound Solution (in DMSO, DMF, etc.) waste_type->liquid_waste Solution collect_solid Collect in a labeled hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled hazardous waste container for organic solvents. liquid_waste->collect_liquid store_waste Store sealed container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for pickup and disposal. store_waste->contact_ehs

Caption: this compound Disposal Decision Workflow.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific policies of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for definitive guidance on hazardous waste disposal.

Essential Safety and Operational Guide for Handling Nodinitib-1

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This document provides critical guidance for the safe handling, use, and disposal of Nodinitib-1 (also known as ML130 or CID-1088438), a selective inhibitor of the NOD1 signaling pathway. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound to ensure personal safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. It is imperative to handle this compound with appropriate care to avoid ingestion, inhalation, and contact with skin and eyes. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile or latex gloves. Check manufacturer's specifications for compatibility with DMSO and DMF.To prevent skin contact with the powdered compound and solutions.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes of chemical solutions or airborne powder.
Body Protection Laboratory coatStandard cotton or synthetic lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection N95/P2 respirator or use of a chemical fume hoodNIOSH (US) or CEN (EU) approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.
Operational and Disposal Plans

Storage and Stability: this compound should be stored at -20°C for long-term stability (stable for up to 3 years as a powder). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Spill and Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately.

  • Spills: For small spills of the powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. The spill area should be cleaned with a suitable solvent.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder, MW: 287.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Chemical fume hood or ventilated balance enclosure

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required personal protective equipment (lab coat, gloves, safety glasses). Perform all weighing and initial dissolution steps in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.87 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.87 mg of this compound, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Cell-Based Assay Protocol: Inhibition of NOD1 Signaling

This protocol provides a general workflow for treating cultured cells with this compound to assess its inhibitory effect on NOD1 signaling.

Materials:

  • Cultured cells expressing NOD1 (e.g., HEK293, HCT-116)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • NOD1 ligand (e.g., C12-iE-DAP)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for NF-κB reporter assay, ELISA for cytokine measurement)

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically ≤0.5%).

  • Pre-treatment with Inhibitor: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control. Incubate the cells for a predetermined pre-treatment time (e.g., 1-2 hours).

  • Stimulation with NOD1 Ligand: Following the pre-incubation, add the NOD1 ligand to the wells to stimulate the signaling pathway. An unstimulated control group (treated with vehicle only) should also be included.

  • Incubation: Incubate the plates for the time required for the specific downstream readout (e.g., 6-24 hours for cytokine production or reporter gene expression).

  • Assay Readout: Perform the specific assay to measure the endpoint of interest (e.g., luciferase activity, IL-8 concentration).

  • Data Analysis: Analyze the data to determine the inhibitory effect of this compound on NOD1 signaling.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste Streams:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh paper, pipette tips, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, working solutions, and cell culture medium containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of contents and containers to an approved waste disposal plant.

Visualizations

Nodinitib1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1 NOD1 Bacterial PGN->NOD1 iE-DAP RIPK2 RIPK2 NOD1->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK IkappaB IκB IKK_complex->IkappaB phosphorylates Nodinitib1 This compound Nodinitib1->NOD1 inhibits NFkappaB_IkappaB NF-κB IκB IkappaB->NFkappaB_IkappaB NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus translocates NFkappaB_IkappaB->NFkappaB releases Gene_Expression Pro-inflammatory Gene Expression NFkappaB_nucleus->Gene_Expression activates

Caption: this compound inhibits the NOD1 signaling pathway.

Nodinitib1_Handling_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE (Lab Coat, Gloves, Safety Glasses) Prepare_Workspace 2. Prepare Workspace (Chemical Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound 3. Weigh this compound Prepare_Workspace->Weigh_Compound Dissolve 4. Dissolve in DMSO Weigh_Compound->Dissolve Aliquot 5. Aliquot and Store at -20°C/-80°C Dissolve->Aliquot Prepare_Working_Sol 7. Prepare Working Solutions Aliquot->Prepare_Working_Sol Seed_Cells 6. Seed Cells Seed_Cells->Prepare_Working_Sol Pretreat_Cells 8. Pre-treat Cells with this compound Prepare_Working_Sol->Pretreat_Cells Stimulate_Cells 9. Stimulate with NOD1 Ligand Pretreat_Cells->Stimulate_Cells Incubate 10. Incubate Stimulate_Cells->Incubate Assay 11. Perform Assay Incubate->Assay Collect_Solid_Waste 12. Collect Solid Waste Assay->Collect_Solid_Waste Collect_Liquid_Waste 13. Collect Liquid Waste Assay->Collect_Liquid_Waste Dispose 14. Dispose as Hazardous Waste Collect_Solid_Waste->Dispose Collect_Liquid_Waste->Dispose

Caption: Workflow for handling this compound from preparation to disposal.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。